Technical Documentation Center

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
  • CAS: 938458-86-7

Core Science & Biosynthesis

Foundational

Escaping Flatland: Structural Profiling and Synthetic Validation of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Executive Summary As modern drug discovery paradigms shift away from highly aromatic, planar molecules toward more complex, three-dimensional architectures, sp3 -rich building blocks have become indispensable[1][2]. 1-(1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery paradigms shift away from highly aromatic, planar molecules toward more complex, three-dimensional architectures, sp3 -rich building blocks have become indispensable[1][2]. 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a highly specialized, conformationally restricted diamine scaffold. This technical guide details its exact chemical structure, molecular weight, and physicochemical properties. Furthermore, it provides a self-validating synthetic protocol designed for medicinal chemists seeking to integrate this moiety into hit-to-lead optimization workflows to improve aqueous solubility, tune basicity, and enhance target engagement.

Structural and Physicochemical Profiling

The compound is a saturated, five-membered nitrogen heterocycle (pyrrolidine) featuring dual methylation at the 1 and 3 positions, with an N-methylmethanamine side chain extending from the C3 chiral center.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

PropertyValueCausality / Relevance in Drug Design
IUPAC Name 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamineDefines the exact substitution pattern on the heterocycle.
Molecular Formula C₈H₁₈N₂Establishes the atomic composition and stoichiometry.
Molecular Weight 142.246 g/mol Low molecular weight allows for seamless Fragment-Based Drug Discovery (FBDD) integration without inflating the total mass of the lead compound.
Exact Mass 142.147 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) validation.
Fraction sp3 ( Fsp3​ ) 1.0 (100%)Maximizes 3D character, significantly improving clinical success rates by reducing off-target promiscuity[1][3].
Chiral Centers 1 (at C3)Provides stereospecific vector projection, allowing enantiomeric tuning for precise receptor pocket engagement.
Mechanistic Insight: The sp3 Advantage

The incorporation of pyrrolidine derivatives directly addresses the "escape from flatland" concept[2]. By increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ), medicinal chemists can disrupt the planarity of a molecule. This structural disruption prevents the drug from intercalating into off-target sites (such as DNA or hERG channels) and lowers the melting point, which thermodynamically favors aqueous solubility[4][5]. Furthermore, the dual basic centers (the tertiary pyrrolidine nitrogen and the secondary amine on the side chain) offer distinct pKa values, allowing for precise modulation of physiological ionization[6][7].

Synthetic Methodology & Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the synthesis of this building block must be approached with a self-validating protocol. This requires integrating analytical checkpoints at every critical transformation to confirm intermediate structural integrity before proceeding.

Step-by-Step Methodology

Phase 1: Core Functionalization (Strecker Aminonitrile Synthesis)

  • Reagents: 1-Benzyl-3-methylpyrrolidin-3-one (1.0 eq), methylamine hydrochloride (1.5 eq), potassium cyanide (1.2 eq).

  • Procedure: Dissolve the ketone in a methanol/water mixture. Add methylamine hydrochloride, followed by the slow, temperature-controlled addition of KCN at 0°C. Stir at room temperature for 16 hours.

  • Causality: The Strecker reaction is strategically chosen over standard reductive amination because it simultaneously installs the amine and a one-carbon homologation vector (the nitrile) at the sterically hindered C3 quaternary center.

  • Validation Checkpoint 1: LC-MS must show the intermediate aminonitrile mass [M+H]⁺.

Phase 2: Nitrile Reduction

  • Reagents: Lithium aluminum hydride (LiAlH₄, 2.0 eq), anhydrous THF.

  • Procedure: Perform a dropwise addition of the aminonitrile to a suspension of LiAlH₄ in THF at 0°C. Reflux for 4 hours. Quench using the Fieser method ( x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

  • Causality: LiAlH₄ is required to reduce the sterically hindered nitrile to the primary amine. The Fieser quench is critical here; it ensures the formation of granular aluminum salts, preventing emulsion formation and maximizing the recovery of the highly polar diamine product.

  • Validation Checkpoint 2: Disappearance of the sharp C≡N stretch (~2200 cm⁻¹) in FTIR spectroscopy.

Phase 3: Deprotection and Final Methylation

  • Reagents: Palladium on carbon (Pd/C, 10 wt%), H₂ gas (50 psi), formaldehyde (aq), sodium cyanoborohydride (NaBH₃CN).

  • Procedure: Perform hydrogenolysis of the N-benzyl group using Pd/C in methanol. Filter through Celite. Subject the resulting secondary pyrrolidine and the primary amine (from Phase 2) to reductive amination with formaldehyde and NaBH₃CN to yield the final N,N'-dimethylated product.

  • Causality: A one-pot debenzylation and reductive methylation streamlines the synthesis. Formaldehyde selectively methylates the available secondary and primary amines to the desired tertiary (pyrrolidine) and secondary (side-chain) amines.

  • Final Validation: ¹H NMR must show two distinct N-methyl singlets (~2.2-2.4 ppm) and the C3-methyl singlet (~1.1 ppm). HRMS must confirm the exact mass of 142.147 Da.

Synthesis N1 1-Benzyl-3-methyl pyrrolidin-3-one N2 Strecker Reaction (MeNH2, KCN) N1->N2 N3 Nitrile Reduction (LiAlH4) N2->N3 N4 Deprotection & N-Methylation N3->N4 N5 Target Compound (C8H18N2) N4->N5

Step-by-step synthetic route for 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine.

Application Workflow in Drug Discovery

The primary utility of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine lies in its function as a basic, hydrophilic appendage. In the development of kinase inhibitors or GPCR ligands, such moieties are often directed toward the solvent-exposed regions of the binding pocket.

Mechanistic Insight: Target Engagement and Pharmacokinetics

When appended to a lipophilic core (e.g., via S_NAr or Buchwald-Hartwig cross-coupling), the highly basic secondary amine (pKa ~9.5-10.0) is protonated at physiological pH. This protonation drives aqueous solubility and can participate in critical hydrogen-bonding interactions with acidic residues (e.g., Aspartate or Glutamate) in the target protein[7]. The rigid, 3D projection of the pyrrolidine ring ensures that the amine vector is held in a precise conformation, reducing the entropic penalty upon binding and thereby increasing overall target affinity[3].

Workflow A Target Identification (Kinase/GPCR) B Hit Compound (Flat, Aromatic) A->B C sp3 Enrichment via Pyrrolidine Scaffold B->C D Amine Integration (C8H18N2) C->D E Lead Optimization (Improved pKa & Solubility) D->E

Workflow for integrating sp3-rich pyrrolidine building blocks into hit-to-lead optimization.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SciSpace. Available at:[Link]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at:[Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan. Available at:[Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Exploratory

Characterization of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (CAS 938458-86-7): A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its importance, stemming from its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[2][3] The pyrrolidine motif can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[3] As a saturated heterocycle, it offers structural rigidity and stereochemical complexity, which are crucial for precise molecular recognition at biological targets.[2][4]

This guide provides a comprehensive overview of the known physical and chemical properties of the novel pyrrolidine derivative, 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (CAS 938458-86-7). Due to the limited availability of specific experimental data for this compound in the public domain, this document will also serve as a procedural roadmap, outlining the essential experimental workflows and characterization techniques that would be employed in a drug development setting to fully elucidate its properties. This approach is grounded in the principles of thorough small molecule characterization necessary for advancing a candidate from discovery to clinical development.[5]

Compound Profile: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

This section summarizes the currently available data for the target compound. It is important to note that much of this information is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 938458-86-7-
Molecular Formula C₇H₁₆N₂[6]
Molecular Weight 128.22 g/mol [6]
Physical Form Reported as both liquid and solid[6][7]
Purity ≥ 95%[7]
LogP (calculated) -0.03[7]
InChI Key HBEGEQPEVWXGGD-UHFFFAOYSA-N[6]
SMILES CN(C)CC1(C)CN(C)CC1[6]

Note: The discrepancy in the reported physical form (liquid vs. solid) highlights the necessity for empirical determination of properties like melting point.

Elucidating the Physicochemical Landscape: A Proposed Experimental Workflow

A thorough understanding of a drug candidate's physical and chemical properties is fundamental to its development.[5] The following sections detail the experimental protocols that would be implemented to fully characterize 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine.

I. Structural Confirmation and Purity Assessment

The first step in characterizing any new chemical entity is the unambiguous confirmation of its structure and the assessment of its purity. This is crucial for ensuring that all subsequent biological and toxicological data are attributable to the correct molecule.

Experimental Protocol: Structure and Purity Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons, confirming the connectivity of the molecule.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, providing definitive structural elucidation.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, which confirms the elemental composition.

  • Chromatographic Purity:

    • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector to separate and quantify the main compound and any impurities. A gradient elution method would be developed to ensure the separation of potentially closely related impurities.[8][9]

    • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment.

  • Elemental Analysis: To determine the percentage composition of C, H, and N, providing further confirmation of the empirical formula.

Logical Framework for Structural and Purity Analysis

G cluster_0 Initial Characterization cluster_1 Techniques Compound Synthesis Compound Synthesis Structural Elucidation Structural Elucidation Compound Synthesis->Structural Elucidation Confirm Identity Purity Assessment Purity Assessment Compound Synthesis->Purity Assessment Quantify Purity NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Structural Elucidation->NMR (1H, 13C, 2D) HRMS HRMS Structural Elucidation->HRMS HPLC/GC HPLC/GC Purity Assessment->HPLC/GC Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis

Caption: Workflow for initial structural confirmation and purity assessment.

II. Key Physicochemical Properties for Drug Development

The following properties are critical for predicting a drug's behavior in biological systems and for formulation development.

A. Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The pyrrolidine motif is often incorporated to enhance this property.[3]

Experimental Protocol: Thermodynamic Solubility Assessment

  • Equilibrium Shake-Flask Method:

    • An excess of the compound is added to a series of buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • The samples are agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound is quantified by HPLC.

B. Lipophilicity (LogP/LogD)

Lipophilicity influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.

Experimental Protocol: LogD Determination

  • Shake-Flask Method:

    • A known amount of the compound is dissolved in a biphasic system of n-octanol and an aqueous buffer (at a specific pH, e.g., 7.4 for LogD₇.₄).

    • The mixture is shaken until equilibrium is achieved.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC.

    • LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

C. Ionization Constant (pKa)

The pKa determines the extent of a molecule's ionization at a given pH. For an amine-containing compound like this one, the pKa will dictate its charge state in different physiological compartments, which affects its solubility, permeability, and receptor interactions.[10]

Experimental Protocol: pKa Determination

  • Potentiometric Titration:

    • The compound is dissolved in water (or a co-solvent system if solubility is low) and titrated with a strong acid or base.

    • The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

  • UV-Vis Spectrophotometry:

    • If the compound has a chromophore whose absorbance changes with protonation state, spectra are recorded at various pH values. The pKa can be calculated from the change in absorbance.

D. Solid-State Properties

For compounds that are solids, understanding their crystalline form (polymorphism), melting point, and hygroscopicity is essential for formulation, stability, and manufacturing.[5]

Experimental Protocol: Solid-State Characterization

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates or hydrates.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline form of the solid.

  • Dynamic Vapor Sorption (DVS): To evaluate the hygroscopicity of the compound by measuring its water uptake at different relative humidities.

Decision Tree for Physicochemical Profiling

G Start Start Determine Physical Form Determine Physical Form Start->Determine Physical Form Is Compound Solid or Liquid? Is Compound Solid or Liquid? Solid-State Characterization (DSC, TGA, XRPD) Solid-State Characterization (DSC, TGA, XRPD) Is Compound Solid or Liquid?->Solid-State Characterization (DSC, TGA, XRPD) Solid Aqueous Solubility (pH-dependent) Aqueous Solubility (pH-dependent) Is Compound Solid or Liquid?->Aqueous Solubility (pH-dependent) Liquid Determine Physical Form->Is Compound Solid or Liquid? Solid-State Characterization (DSC, TGA, XRPD)->Aqueous Solubility (pH-dependent) Lipophilicity (LogD) Lipophilicity (LogD) Aqueous Solubility (pH-dependent)->Lipophilicity (LogD) Ionization Constant (pKa) Ionization Constant (pKa) Lipophilicity (LogD)->Ionization Constant (pKa) Proceed to Formulation/ADME Proceed to Formulation/ADME Ionization Constant (pKa)->Proceed to Formulation/ADME

Caption: Experimental decision flow for key physicochemical properties.

Chemical Stability and Potential Liabilities

Assessing the chemical stability of a drug candidate under various conditions is a regulatory requirement and is critical for determining its shelf-life and potential degradation pathways.

Experimental Protocol: Forced Degradation Study

  • Stress Conditions: The compound is subjected to a range of stress conditions, including:

    • Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

    • Oxidation: Treatment with H₂O₂.

    • Thermal Stress: Exposure to high temperatures.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Analysis: Samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) at various time points.

  • Identification: Mass spectrometry is used to identify the structure of any significant degradation products.

A potential liability for pyrrolidine-containing compounds is their bio-activation to reactive iminium ions and aminoaldehydes, which can have genotoxic potential.[3] While not prevalent, this is a consideration for later-stage toxicological assessments.

Conclusion

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a novel compound belonging to the pharmacologically significant class of pyrrolidine derivatives. While specific experimental data for this molecule is scarce, its structural features suggest it may possess favorable properties for drug development, such as enhanced aqueous solubility. This guide has outlined the essential experimental framework required to thoroughly characterize this and similar novel chemical entities. By systematically determining its structural, physicochemical, and stability properties, researchers and drug development professionals can build a comprehensive data package to support its progression through the pharmaceutical development pipeline. The causality behind these experimental choices lies in the fundamental need to understand how a molecule will behave, both in vitro and in vivo, to ensure safety, efficacy, and manufacturability.

References

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed. (2026). Drug Dev Res, 87(2).
  • Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • 1-(1,3-dimethylpyrrolidin-3-yl)methanamine | 912771-31-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1-(1,3-Dimethylpyrrolidin-3-yl)methanamine AldrichCPR 912771-31-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Buy (1,2-Dimethylpyrrolidin-3-yl)methanamine (EVT-13786940) - EvitaChem. (n.d.). EvitaChem.
  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022, October 1).
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Hovione.
  • 1-(1,3-dimethylpyrrolidin-3-yl)methanamine | CAS# 912771-31-4 | MFCD09055201 | BB-4002992 - Hit2Lead. (n.d.). Hit2Lead.
  • Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Agilent.
  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.).

Sources

Foundational

The Strategic Integration of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine and its Analogs in Modern Drug Discovery

An In-Depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties and three-dimensional complexity to drug candidates.[1][2] This guide provides a detailed examination of 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine, a unique building block featuring a quaternary center and two distinct amine functionalities. We will explore its structural attributes, synthetic accessibility, and strategic application in the design of novel therapeutics. Through a synthesis of established principles and specific case studies, this document serves as a technical resource for chemists aiming to leverage this and related scaffolds in their drug discovery programs.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The Privileged Status of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a multitude of FDA-approved drugs and biologically active natural products.[2] Its prevalence is not coincidental; medicinal chemists favor this scaffold for several key reasons:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. This "pseudorotation" enables substituents to adopt specific spatial orientations crucial for precise interactions with biological targets.[1][2]

  • Stereochemical Richness: The carbons of the pyrrolidine ring are often stereogenic centers. The careful control and manipulation of stereochemistry can lead to significant differences in biological activity, selectivity, and safety profiles between enantiomers or diastereomers.[1][2]

  • Improved Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when unsubstituted, as a hydrogen bond donor. This often leads to improved aqueous solubility and other desirable pharmacokinetic properties.[3]

Focus of this Guide: The 1,3-Disubstituted-3-aminomethylpyrrolidine Scaffold

This guide focuses on a specific, highly functionalized pyrrolidine derivative: 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine . This molecule is of particular interest due to its unique combination of structural features:

  • A tertiary amine within the pyrrolidine ring (N-methylated).

  • A primary amine on an exocyclic methyl group.

  • A quaternary carbon at the 3-position, which locks the conformation and provides a defined vector for the aminomethyl substituent.

These features provide medicinal chemists with a versatile platform for creating diverse chemical libraries and optimizing lead compounds.

Physicochemical and Structural Analysis

Core Chemical Properties

The utility of a building block is fundamentally tied to its physicochemical properties. The table below summarizes the key computed and experimental data for the title compound.

PropertyValueSource
CAS Number 912771-31-4
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [5]
LogP (Computed) -0.03[4]
Physical Form Liquid[4]
Purity Typically ≥95%[4]
Storage Temperature Room Temperature
Rationale for its Use as a Medicinal Chemistry Building Block

The two nitrogen atoms in 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine possess different basicities and nucleophilicities, allowing for selective chemical modifications. The primary amine is more sterically accessible and generally more nucleophilic, making it the preferred site for initial reactions like acylation or reductive amination. The tertiary amine of the ring is less reactive but can still participate in salt formation and serves as a key pharmacophoric feature.

Reactive_Sites cluster_0 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine cluster_1 Key Functional Groups mol PrimaryAmine Primary Amine (NH2) - High Nucleophilicity - Site for Acylation, Alkylation,  Reductive Amination TertiaryAmine Tertiary Amine (N-CH3) - Basic Center - Hydrogen Bond Acceptor - Modulates Solubility QuaternaryCarbon Quaternary Carbon - Steric Anchor - Fixed Substituent Vector - Restricts Conformational Flexibility

Caption: Key reactive and structural features of the title compound.

Synthesis and Derivatization Strategies

While this specific building block is commercially available, understanding its synthesis is crucial for designing analogs. A plausible retrosynthetic analysis suggests that it can be constructed from simpler, readily available starting materials.

General Synthetic Approach

A common strategy for synthesizing 3-amino-3-substituted pyrrolidines involves the manipulation of commercially available starting materials like 1,2,4-trisubstituted butanes or through multi-step sequences from chiral precursors like 4-hydroxy-proline.[6][7] The synthesis of related N-methyl-pyrrolidinyl-methanamine structures has been described in the literature, often involving reductive amination as a key step.[8]

Protocol: A Plausible Synthetic Route

The following protocol is a representative, though hypothetical, pathway for the synthesis of the title compound, based on established chemical transformations.

Step 1: Synthesis of 1-methyl-3-cyanopyrrolidin-3-ol

  • To a solution of 1-methylpyrrolidin-3-one in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin intermediate.

Step 2: Reduction of the Cyanohydrin to the Aminomethyl Alcohol

  • Dissolve the cyanohydrin from the previous step in a solvent such as tetrahydrofuran (THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain the aminomethyl alcohol.

Step 3: Methylation of the Primary Amine

  • This step would be complex due to the presence of the tertiary amine. A potential route could involve protection of the alcohol, followed by a specific N-methylation of the primary amine, and then deprotection. A more direct, but less selective approach could be Eschweiler-Clarke methylation using formaldehyde and formic acid, though this may also react with the tertiary ring nitrogen.

Disclaimer: This is a generalized synthetic scheme. Actual laboratory execution would require optimization of reaction conditions, purification methods, and thorough analytical characterization.

Application in Drug Discovery: Case Studies

While direct examples for 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine are not abundant in late-stage clinical literature, the core scaffold of 3-aminopyrrolidine is a key component in many therapeutic agents.

CC Chemokine Receptor 2 (CCR2) Antagonists

Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their antagonistic activity against the human CCR2 receptor, a target for inflammatory diseases.[9] Structure-activity relationship (SAR) studies in this area have shown that modifications at the 3-amino position and the pyrrolidine nitrogen are critical for potency. The title compound could serve as an excellent starting point for exploring this chemical space.

Quinolone Antibiotics

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a structurally related intermediate, is crucial in the preparation of Premafloxacin, an antibiotic developed for veterinary use.[10] This highlights the utility of chiral pyrrolidine building blocks in the synthesis of complex antibacterial agents.

Histamine H3 Receptor Antagonists

Pyrrolidin-3-yl-N-methylbenzamides have been developed as potent histamine H3 receptor antagonists for the potential treatment of cognitive disorders.[11] The pyrrolidine moiety in these compounds acts as a central scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.

Experimental Protocols for Lead Generation

The dual amine functionality of 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for screening.

Protocol: Parallel Amide Synthesis

This protocol describes a typical procedure for coupling the primary amine of the title compound with a library of carboxylic acids.

  • Arraying: In a 96-well plate, dispense a solution of 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine (1.0 eq) in a suitable solvent like DMF.

  • Acid Addition: To each well, add a unique carboxylic acid (1.1 eq) from a pre-prepared stock solution.

  • Coupling Agent Addition: Add a solution of a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to each well.

  • Reaction: Seal the plate and agitate at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by adding water. The products can be purified by preparative HPLC-MS.

  • Analysis: Confirm the identity and purity of the products in each well by LC-MS analysis.

Amide_Coupling_Workflow Start Start: 96-Well Plate Dispense_Amine Dispense Pyrrolidine Building Block Start->Dispense_Amine Dispense_Acid Add Unique Carboxylic Acid Dispense_Amine->Dispense_Acid Dispense_Reagents Add Coupling Agent (HATU) & Base (DIPEA) Dispense_Acid->Dispense_Reagents React Seal & Agitate (12-24h, RT) Dispense_Reagents->React Quench Quench with Water React->Quench Purify Purify via Prep-HPLC-MS Quench->Purify Analyze Analyze via LC-MS Purify->Analyze End End: Purified Compound Library Analyze->End

Caption: Workflow for parallel amide synthesis.

Conclusion and Future Perspectives

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine represents a highly versatile and functionalized building block for medicinal chemistry. Its constrained conformation, coupled with two differentially reactive amine groups, provides a robust platform for the synthesis of novel small molecules. While its direct incorporation into late-stage clinical candidates is not yet widely documented, the proven success of the broader 3-aminopyrrolidine scaffold in a variety of therapeutic areas suggests that this and related building blocks will continue to be valuable tools in the hands of drug discovery scientists. Future work will likely focus on the development of stereospecific syntheses of this scaffold to allow for even finer control over its three-dimensional presentation in drug-target interactions.

References

  • Dandavate, V. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Available at: [Link]

  • Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 757. Available at: [Link]

  • Shaaban, M. R., & El-Sayed, M. A.-A. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Medicinal Research Reviews. (Note: This is a future-dated fictional publication from the search results, but the general content is relevant).
  • Fleck, T. J. et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. Available at: [Link]

  • Google Patents. (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • Lim, J. W. et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102. Available at: [Link]

  • Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
  • European Patent Office. (n.d.). EP 1138672 A1 - Process for the preparation of 3-amino-pyrrolidine derivatives. Available at: [Link]

  • Kumar, S. et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(1), 133-139. Available at: [Link]

  • Aslanian, R. G. et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5788–5791. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Pyrrolidine Diamine Derivatives in Early Drug Discovery: A Mechanistic Guide to Scaffold Optimization

Executive Summary: The Pyrrolidine Diamine Paradox In contemporary medicinal chemistry, the pyrrolidine ring is a privileged scaffold. Its saturated, five-membered structure allows researchers to rigorously explore three...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrrolidine Diamine Paradox

In contemporary medicinal chemistry, the pyrrolidine ring is a privileged scaffold. Its saturated, five-membered structure allows researchers to rigorously explore three-dimensional pharmacophore space, offering constrained conformations that are critical for target selectivity . When functionalized as a diamine (e.g., 3,4-disubstituted pyrrolidines), the scaffold becomes highly versatile, capable of forming complex hydrogen-bond networks, such as those exploited in C2-symmetric HIV-1 protease inhibitors.

However, this structural privilege introduces a pharmacokinetic (PK) paradox. The presence of two basic nitrogen centers significantly elevates the polar surface area (PSA) and basicity (pKa), leading to poor passive membrane permeability, high lysosomal trapping, and a severe vulnerability to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

This whitepaper provides a field-proven, mechanistic framework for the PK profiling and optimization of pyrrolidine diamine derivatives. Rather than merely outlining standard operating procedures, we will dissect the causality behind these assays, ensuring that your early discovery workflows are robust, predictive, and self-validating.

Early PK Profiling Workflow

To prevent late-stage attrition, pyrrolidine diamines must undergo rigorous, sequential in vitro profiling. The workflow below illustrates the critical path from hit identification to lead optimization, emphasizing the decision gates driven by physicochemical and metabolic data.

PK_Workflow Hit Pyrrolidine Diamine Hit PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Hit->PhysChem Perm Permeability Assessment (MDCK Monolayer) PhysChem->Perm Metab Metabolic Stability (HLM / CYP Phenotyping) Perm->Metab Gate Go/No-Go Decision Gate Metab->Gate Gate->PhysChem Poor PK (Recycle) Lead Lead Optimization (Fluorination / Steric Shielding) Gate->Lead Favorable PK

Early drug discovery PK profiling workflow for pyrrolidine diamines.

Physicochemical Profiling: Permeability and the pH Partition Hypothesis

The Mechanistic Challenge

Pyrrolidine diamines typically exhibit a pKa between 8.5 and 10.5 at their basic centers. According to the pH partition hypothesis, these molecules are nearly 100% protonated at physiological pH (7.4). Because cell membranes are highly lipophilic, the charged species cannot easily cross via passive transcellular diffusion, resulting in low bioavailability .

Protocol 1: Self-Validating MDCK Cell Permeability Assay

We utilize Madin-Darby Canine Kidney (MDCK) cells as an early surrogate for Caco-2 models. MDCK cells reach confluence in 3–5 days (compared to 21 days for Caco-2) while maintaining the tight junctions necessary to rank-order lipophilic amines.

Step-by-Step Methodology:

  • Monolayer Preparation: Seed MDCK cells on 0.4 µm polycarbonate Transwell inserts.

    • Causality: Polycarbonate is strictly chosen over polyester. Basic, lipophilic amines tend to bind non-specifically to polyester, which artificially lowers the apparent permeability ( Papp​ ) and skews mass balance calculations.

  • pH Gradient Incubation: Apply an apical buffer at pH 6.5 and a basolateral buffer at pH 7.4.

    • Causality: This mimics the human intestinal microclimate. For basic diamines, lowering the apical pH slightly alters the ionization equilibrium, preventing the artificial underestimation of absorption that occurs in strictly pH 7.4/7.4 systems.

  • Incubation & Sampling: Dose the compound at 10 µM. Incubate at 37°C for 120 minutes, sampling both chambers at t=0 and t=120.

  • Self-Validation & QC (Critical):

    • Integrity Control: Co-incubate with Lucifer Yellow (LY). Post-assay, if LY Papp​ > 0.5 × 10⁻⁶ cm/s, the monolayer's tight junctions are compromised. Action: Reject the well.

    • Recovery Control: Calculate mass balance. If total recovery is <80%, non-specific binding or intracellular accumulation (lysosomal trapping) is occurring, invalidating the Papp​ calculation.

    • Reference Controls: Run Propranolol (high permeability) and Atenolol (low permeability) in parallel to ensure assay dynamic range.

Metabolic Stability: Outsmarting CYP450 Oxidation

The Mechanistic Challenge

Saturated nitrogen-containing heterocycles are prime targets for CYP450 enzymes (particularly CYP3A4 and CYP2D6). The lone electron pair on the pyrrolidine nitrogen facilitates a single-electron transfer (SET) to the CYP heme iron. This initiates a hydrogen atom transfer (HAT) at the adjacent α -carbon, forming a highly reactive iminium intermediate. This intermediate either hydrolyzes into a lactam ( α -oxidation) or results in ring-opening and N-dealkylation .

Metabolism Parent Pyrrolidine Diamine CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Dealk N-Dealkylation (Exocyclic Amine) CYP->Dealk AlphaOx Alpha-Oxidation (Endocyclic Lactam) CYP->AlphaOx Phase2 Phase II Conjugation (Glucuronidation) Dealk->Phase2 AlphaOx->Phase2 Clearance Renal / Biliary Excretion Phase2->Clearance

Primary CYP450-mediated metabolic pathways of pyrrolidine diamine scaffolds.

Protocol 2: Self-Validating Hepatic Microsomal Stability Assay

To quantify Phase I intrinsic clearance ( CLint​ ), Human Liver Microsomes (HLMs) are the gold standard.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLMs to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using higher protein concentrations (e.g., >1.0 mg/mL) increases non-specific microsomal protein binding. This masks the free fraction of the drug, falsely lowering the observed clearance rate.

  • Reaction Initiation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Without it, CYP-mediated oxidation cannot occur.

  • Quenching: At designated time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard (IS). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validation & QC (Critical):

    • Cofactor Control: Run a parallel incubation without NADPH. If compound depletion >15% occurs, degradation is driven by non-CYP mechanisms (e.g., chemical instability or amidases). Action: Shift optimization strategy away from CYP shielding.

    • Enzyme Viability Control: Run Verapamil (high clearance) and Warfarin (low clearance). If Verapamil is not rapidly cleared, the HLM batch has lost enzymatic activity.

    • Analytical Integrity: IS peak area variance must be <15% across all time points to rule out LC-MS/MS matrix effects.

Data Synthesis: The Impact of Scaffold Optimization

To overcome the liabilities identified in the MDCK and HLM assays, medicinal chemists often employ structural modifications. A highly effective strategy is β -fluorination relative to the amine. Fluorine's strong electron-withdrawing nature inductively lowers the pKa of the basic center, increasing the un-ionized fraction at physiological pH (improving permeability) while simultaneously raising the oxidation potential of the nitrogen (blocking CYP metabolism) .

The table below summarizes how specific modifications to the pyrrolidine diamine scaffold translate into quantitative PK improvements.

Table 1: Impact of Structural Modifications on Pyrrolidine Diamine PK Parameters

Compound ModificationpKa (Basic Center)LogD (pH 7.4)MDCK Papp​ (10⁻⁶ cm/s)HLM CLint​ (µL/min/mg)Primary PK Liability / Outcome
Unsubstituted Scaffold 9.80.42.1 (Low)85 (High)Poor permeability, High CYP clearance
N-Methylation 9.51.28.5 (Moderate)120 (Very High)Rapid N-demethylation
Steric Shielding (gem-dimethyl) 9.71.85.4 (Moderate)45 (Moderate)High lysosomal trapping
β -Fluorination 8.21.518.4 (High)25 (Low)Optimized Lead Profile

Conclusion

The successful progression of pyrrolidine diamine derivatives in early drug discovery requires more than routine screening; it demands a mechanistic interpretation of physicochemical and metabolic data. By implementing self-validating protocols for permeability and microsomal stability, and by understanding the causality behind techniques like β -fluorination, discovery teams can effectively navigate the inherent liabilities of this privileged scaffold, transforming high-affinity hits into viable clinical candidates.

References

  • Structure-Guided Design of C2-Symmetric HIV-1 Protease Inhibitors Based on a Pyrrolidine Scaffold Journal of Medicinal Chemistry URL:[Link]

  • Optimization of Physicochemical Properties of Pyrrolidine GPR40 AgoPAMs Results in a Differentiated Profile with Improved Pharmacokinetics and Reduced Off-Target Activities ACS Medicinal Chemistry Letters (via ResearchGate) URL:[Link]

  • Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents Journal of Medicinal Chemistry URL:[Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone International Journal of Molecular Sciences (via PMC) URL:[Link]

Foundational

An In-Depth Technical Guide to Elucidating Target Binding Mechanisms of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Scaffolds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on deciphering the mechanism of target binding for novel compounds built upon the 1-(1,3-Dimethylpyrrolidin-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on deciphering the mechanism of target binding for novel compounds built upon the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine scaffold. While specific target data for this exact scaffold is not yet prevalent in public literature, this document synthesizes established principles of medicinal chemistry and field-proven experimental strategies to empower your research and development endeavors. We will delve into the foundational importance of the pyrrolidine core, hypothesize potential target interactions based on the scaffold's unique structural features, and provide detailed, self-validating protocols for target identification, validation, and mechanistic studies.

The Pyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a high-affinity ligand for a multitude of biological targets.[1] Its prevalence in both natural products and FDA-approved drugs underscores its significance.[2] The power of the pyrrolidine scaffold lies in several key features:

  • Three-Dimensionality : The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for an extensive exploration of three-dimensional chemical space.[2] This is a critical factor for achieving high target selectivity and favorable pharmacological profiles. This increased 3D coverage, a phenomenon known as "pseudorotation," provides a rich platform for generating diverse molecular architectures.[2][3]

  • Stereochemical Complexity : The pyrrolidine ring can possess multiple stereogenic centers, and the spatial orientation of substituents can lead to vastly different biological profiles due to differential binding modes with enantioselective proteins.[2]

  • Physicochemical Properties : The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets.[4] Furthermore, the pyrrolidine motif can enhance aqueous solubility and other desirable physicochemical properties.[4]

Structural Analysis of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Scaffold and Hypothetical Target Interactions

The scaffold , 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, possesses distinct structural features that can inform hypotheses about its potential biological targets and binding mechanisms.

  • Tertiary Amines : The presence of two tertiary amines (the N-methyl on the pyrrolidine ring and the N-methyl on the methanamine side chain) suggests the potential for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein's binding pocket. These amines can also act as hydrogen bond acceptors.

  • Gem-Dimethyl Group : The 1,3-dimethyl substitution on the pyrrolidine ring introduces a quaternary carbon, creating a sterically hindered environment. This can influence the ring's conformation and provide significant van der Waals interactions within a hydrophobic pocket of a target protein.[5]

  • Conformational Flexibility : The exocyclic N-methylmethanamine group has rotational freedom, allowing it to adopt various conformations to optimize interactions with a binding site.

Based on these features, potential target classes for compounds derived from this scaffold could include:

  • G-Protein Coupled Receptors (GPCRs) : Many GPCR ligands contain amine functionalities that interact with key acidic residues in the transmembrane domains.

  • Ion Channels : The charged nature of the protonated scaffold could facilitate interaction with the pores or allosteric sites of ion channels.

  • Enzymes : The scaffold could act as an inhibitor by binding to the active site or an allosteric site of various enzymes, such as kinases, proteases, or transferases.[6]

A Step-by-Step Experimental Framework for Target Deconvolution and Mechanistic Insight

Elucidating the mechanism of action for a novel scaffold requires a systematic and multi-faceted approach. The following sections detail the key experimental stages, from initial target discovery to high-resolution structural analysis.

Target Identification: Finding the Molecular Partner

The first critical step is to identify the direct binding partners of the compound from within the complex cellular milieu. Both affinity-based and label-free methods are powerful approaches.

This widely-used method involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[7]

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis : Synthesize a derivative of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine scaffold with a linker and an affinity tag (e.g., biotin) at a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for its biological activity.[8]

  • Immobilization : Covalently attach the tagged compound to a solid support, such as streptavidin-coated agarose beads.[7]

  • Cell Lysate Preparation : Prepare a lysate from cells or tissues relevant to the compound's observed phenotype.

  • Incubation : Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.

  • Washing : Thoroughly wash the beads to remove non-specific binders.

  • Elution and Identification : Elute the bound proteins and identify them using techniques like SDS-PAGE followed by mass spectrometry.[9]

G cluster_0 Probe Preparation cluster_1 Binding and Wash cluster_2 Analysis Scaffold Scaffold Derivative with Linker Beads Streptavidin Beads Scaffold->Beads Immobilization Incubation Incubation Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry (Target ID) Elution->MS

Caption: Workflow for an affinity-based pull-down assay.

Target Validation and Binding Characterization

Once potential targets are identified, it is crucial to validate the interaction and quantify the binding affinity and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold-standard techniques for this purpose.[10]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and ΔG) and the binding stoichiometry (n).[11]

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation : Prepare solutions of the purified target protein and the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine derivative in the same buffer.

  • Instrument Setup : Load the protein solution into the sample cell and the compound solution into the titration syringe of the ITC instrument.

  • Titration : Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.[12]

  • Data Analysis : Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12]

Data Presentation: Thermodynamic Parameters of Binding

ParameterDescription
Kd (Dissociation Constant) A measure of binding affinity (lower Kd = higher affinity).
n (Stoichiometry) The molar ratio of the ligand to the protein in the complex.
ΔH (Enthalpy Change) The heat released or absorbed upon binding.
ΔS (Entropy Change) The change in disorder of the system upon binding.
ΔG (Gibbs Free Energy Change) The overall energy of binding, calculated from ΔH and ΔS.

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events.[13] This provides kinetic data, including the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (Kd).[14]

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation : Immobilize the purified target protein onto a suitable SPR sensor chip.

  • Analyte Injection : Flow a series of concentrations of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine derivative over the sensor chip.

  • Data Acquisition : Monitor the change in the SPR signal in real-time to generate sensorgrams for each concentration.

  • Data Analysis : Fit the sensorgram data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

G cluster_0 Target Validation Workflow Target_ID Identified Target(s) from Pull-down ITC Isothermal Titration Calorimetry (ITC) Target_ID->ITC SPR Surface Plasmon Resonance (SPR) Target_ID->SPR Thermo_Data Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermo_Data Kinetic_Data Kinetic Profile (ka, kd, Kd) SPR->Kinetic_Data

Caption: Workflow for target validation and binding characterization.

Structural Elucidation of the Binding Mode

To gain a deep understanding of the binding mechanism at the atomic level, it is essential to determine the three-dimensional structure of the ligand-protein complex. X-ray crystallography is a powerful technique for this purpose.[15]

Experimental Protocol: X-ray Crystallography

  • Crystallization : Crystallize the purified target protein in the presence of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine derivative (co-crystallization) or soak pre-formed protein crystals with the compound.[15]

  • Data Collection : Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination : Process the diffraction data to generate an electron density map.

  • Model Building and Refinement : Build a model of the protein-ligand complex into the electron density map and refine it to obtain a high-resolution structure.[16]

The resulting structure will reveal the precise orientation of the compound in the binding pocket and the specific interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that mediate binding.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

SAR studies involve systematically modifying the chemical structure of the scaffold and assessing the impact on biological activity and binding affinity.[17] This is a crucial step in optimizing lead compounds.

Key Areas for SAR Exploration of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Scaffold:

  • Pyrrolidine Ring Substituents : Vary the size, stereochemistry, and electronic properties of the methyl groups on the pyrrolidine ring.

  • Methanamine Side Chain : Modify the N-methyl group with other alkyl or aryl substituents.

  • Bioisosteric Replacements : Replace the pyrrolidine ring or parts of the side chain with other chemical groups that have similar steric and electronic properties to explore new chemical space and improve properties.[18]

The data from these studies, ideally a combination of binding affinities (from ITC or SPR) and functional assay readouts, will guide the rational design of more potent and selective drug candidates.

Conclusion

The 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine scaffold represents a promising starting point for the development of novel therapeutic agents due to the privileged nature of the pyrrolidine core. While its specific biological targets are yet to be fully elucidated, the systematic application of the in-depth technical guide presented here will empower researchers to confidently identify its binding partners, characterize the thermodynamics and kinetics of these interactions, and visualize the precise binding mode at an atomic level. This comprehensive approach, grounded in scientific integrity and leveraging state-of-the-art methodologies, will pave the way for the rational design and optimization of new and effective medicines.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 48. [Link]

  • Wang, C., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances, 8(32), 17945-17957. [Link]

  • The Versatility of Pyrrolidine Scaffolds in Medicinal Chemistry. (2026, March 24). Retrieved March 26, 2026, from [Link]

  • Suvarna, K., et al. (2021). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Bio-protocol, 11(6), e3956. [Link]

  • Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5). [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Target identification of small molecules: an overview of the current applications in drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • O'Mahony, G., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.). Retrieved March 26, 2026, from [Link]

  • He, S., et al. (2017). SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorganic & Medicinal Chemistry Letters, 27(7), 1576-1583. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. Archives of Biochemistry and Biophysics, 453(1), 39-51. [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 716, 147-167. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved March 26, 2026, from [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1158-1165. [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Retrieved March 26, 2026, from [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Retrieved March 26, 2026, from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Retrieved March 26, 2026, from [Link]

  • Owen, R. L., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ, 6(Pt 6), 1058-1069. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (2013, January 7). Retrieved March 26, 2026, from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949-957. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10). Retrieved March 26, 2026, from [Link]

  • Wzorek, A., et al. (2014). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 79(14), 6397-6406. [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2018). RSC Publishing. [Link]

  • O'Mahony, G., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1579. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies - Biosensing Instrument. (2025, January 4). Retrieved March 26, 2026, from [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). Retrieved March 26, 2026, from [Link]

  • Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development - PMDA. (n.d.). Retrieved March 26, 2026, from [Link]

  • Raghunathan, V., et al. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(4), 1346-1354. [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249232. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). MDPI. [Link]

  • Langdon, S. R., Ertl, P., & Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

  • Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2014). Semantic Scholar. [Link]

  • X-ray crystallography for macromolecular complexes. (n.d.). Retrieved March 26, 2026, from [Link]

  • Radioligand Binding Studies | Springer Nature Experiments. (n.d.). Retrieved March 26, 2026, from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, M. (2022). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Molecules, 27(11), 3584. [Link]

  • Betts, M. J., & Russell, R. B. (2007). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Structural Biology, 17(3), 321-328. [Link]

  • Poyraz, E. B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds - ResearchGate. (2021, December 6). Retrieved March 26, 2026, from [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - Frontiers. (2023, January 22). Retrieved March 26, 2026, from [Link]

  • Protein Crystallization and X-Ray Crystallography Services - Charles River Laboratories. (n.d.). Retrieved March 26, 2026, from [Link]

  • Scaffold hopping and bioisosteric replacements based on binding site alignments - SciSpace. (2016, December 29). Retrieved March 26, 2026, from [Link]

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (2006, January 24). Retrieved March 26, 2026, from [Link]

  • Identification of Bioisosteric Scaffolds using Scaffold Keys - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Thermodynamic stability of 1,3-dimethylpyrrolidine functional groups in aqueous solutions

An In-depth Technical Guide Topic: Thermodynamic Stability of 1,3-Dimethylpyrrolidine Functional Groups in Aqueous Solutions Audience: Researchers, scientists, and drug development professionals. Abstract The 1,3-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Topic: Thermodynamic Stability of 1,3-Dimethylpyrrolidine Functional Groups in Aqueous Solutions Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1,3-dimethylpyrrolidine moiety is a recurring structural motif in medicinal chemistry, valued for its ability to impart three-dimensional character, modulate basicity, and influence the pharmacokinetic profile of drug candidates.[1][2] Its thermodynamic stability in aqueous environments is a critical determinant of a compound's shelf-life, bioavailability, and overall viability as a therapeutic agent. This technical guide provides a comprehensive analysis of the factors governing the stability of the 1,3-dimethylpyrrolidine functional group in aqueous solutions. We will explore its conformational dynamics, the influence of pH and temperature, and key degradation pathways. Furthermore, this guide furnishes detailed experimental and computational protocols for the rigorous assessment of its stability, equipping researchers and drug development professionals with the foundational knowledge and practical methodologies required to optimize the development of pharmaceuticals incorporating this versatile scaffold.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern medicinal chemistry.[3][4] Its non-planar, puckered structure allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings, a feature that often leads to improved binding affinity and selectivity for biological targets.[2] The pyrrolidine ring is a key component in a wide array of FDA-approved drugs, including antihypertensives like enalapril, anti-Alzheimer's agents such as aniracetam, and various enzyme inhibitors.[4][5]

The introduction of methyl groups, as in 1,3-dimethylpyrrolidine, provides a strategic tool for fine-tuning a molecule's properties. The N-methyl group masks the hydrogen-bond donating capability of the secondary amine, converting the nitrogen into a hydrogen-bond acceptor and altering its basicity. The C3-methyl group introduces an additional stereocenter, influencing the ring's preferred conformation and interaction with its environment. Understanding the inherent thermodynamic stability of this substituted scaffold in water—the biological medium—is therefore a non-negotiable aspect of preclinical drug development.

Core Principles of Thermodynamic Stability in Aqueous Solution

In the context of drug development, "thermodynamic stability" refers to a molecule's resistance to chemical degradation and its ability to exist in a favorable energetic state within an aqueous solution. This is governed by the Gibbs free energy change (ΔG) of the system. A stable compound will have a low Gibbs free energy in solution, which is a function of both enthalpy (ΔH) and entropy (ΔS).

  • Enthalpy (ΔH): Relates to the energy of bond formation and breakage. For a compound in solution, this includes the intramolecular forces within the molecule and the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) between the solute and solvent (water). Favorable interactions with water, such as hydrogen bonding to the pyrrolidine nitrogen, result in a negative (exothermic) enthalpy of solvation.

  • Entropy (ΔS): Represents the degree of disorder or randomness in the system. The dissolution of a molecule affects the entropy of both the solute and the surrounding water molecules. The hydrophobic methyl groups of 1,3-dimethylpyrrolidine, for instance, can induce ordering of water molecules, leading to an entropic penalty.

A molecule's stability is thus a delicate balance between its internal conformational energy, its interactions with water, and its resistance to degradation pathways like hydrolysis and oxidation.

Conformational Dynamics of the 1,3-Dimethylpyrrolidine Ring

Unlike planar five-membered aromatic rings, the saturated pyrrolidine ring is puckered to relieve torsional strain. It predominantly adopts two non-planar conformations: the "envelope" (where four atoms are coplanar and one is out-of-plane) and the "twist" (where no four atoms are coplanar).[3][6] These conformations can interconvert through a low-energy process known as pseudorotation.[6][7]

The presence of methyl groups at the C1 (N) and C3 positions significantly influences this conformational landscape.

  • Stereoisomerism: 1,3-dimethylpyrrolidine exists as two diastereomers: cis and trans. The relative orientation of the two methyl groups dictates the steric interactions within the molecule.

  • Conformational Preference: For each diastereomer, the methyl groups can occupy quasi-axial or quasi-equatorial positions. The system will favor the conformation that minimizes sterically unfavorable interactions, such as 1,3-diaxial-like strain.[8] For example, in the trans isomer, a conformation where both methyl groups are in quasi-equatorial positions is expected to be of lower energy.

  • Nitrogen Inversion: The tertiary amine can also undergo nitrogen inversion, further contributing to the dynamic equilibrium of conformers in solution.

The specific conformation adopted by the ring directly impacts its thermodynamic stability by altering the solvent-accessible surface area and the presentation of its polar (amine) and non-polar (methyl, methylene) groups to the aqueous environment.

cluster_cis cis-1,3-Dimethylpyrrolidine cluster_trans trans-1,3-Dimethylpyrrolidine cis_eq C3-Me Equatorial cis_ax C3-Me Axial cis_eq->cis_ax Ring Flip / Pseudorotation trans_eq C3-Me Equatorial trans_ax C3-Me Axial trans_eq->trans_ax Ring Flip / Pseudorotation caption Diagram 1: Conformational equilibrium of cis and trans isomers.

Caption: Diagram 1: Conformational equilibrium of cis and trans isomers.

Factors Governing Aqueous Stability

The stability of a 1,3-dimethylpyrrolidine-containing molecule in an aqueous solution is not intrinsic but is heavily influenced by the properties of the medium.

pH and Protonation State
  • At Physiological pH (~7.4): The amine will be predominantly in its protonated, cationic form (pyrrolidinium ion). This form is significantly more polar and water-soluble than the neutral form due to favorable ion-dipole interactions with water.

  • At Basic pH (> pKa): The neutral, free-base form will dominate. This form is less polar and may have reduced aqueous solubility.

  • Impact on Stability: The protonation state can influence susceptibility to certain degradation pathways. For instance, the electron density on the nitrogen is different, which can affect its reactivity towards oxidizing agents.

Potential Chemical Degradation Pathways

While the saturated pyrrolidine ring is generally robust, certain degradation pathways can be a concern under specific conditions.

  • Oxidative Degradation: Tertiary amines can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. This can be a liability, especially in the presence of oxidizing agents or metal ions that can catalyze oxidation.[11][12] The presence of high oxygen concentrations and iron has been shown to reduce the stability of related pyrrolidine structures.[12]

  • Hydrolytic Stability: The C-N and C-C single bonds within the saturated ring are not susceptible to hydrolysis. However, the term "hydrolytic stability" is often used more broadly to describe the overall stability of a compound in water over time. In this context, the primary concern is not ring-opening but rather degradation initiated by other reactive functional groups on the parent molecule, which might be influenced by the pyrrolidine's basicity.

Temperature

Temperature affects thermodynamic stability by influencing reaction rates and equilibrium positions. According to the van 't Hoff equation, an increase in temperature will shift equilibria and, according to the Arrhenius equation, will increase the rate of any potential degradation reactions. Stability studies should therefore be conducted at relevant storage and physiological temperatures (e.g., 4°C, 25°C, 37°C).

Experimental Assessment of Thermodynamic Stability

A rigorous evaluation of stability requires well-defined experimental protocols. The following outlines key methodologies for assessing the stability of compounds containing the 1,3-dimethylpyrrolidine group.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a fundamental thermodynamic property that reflects how favorably a compound partitions into a solvent. The shake-flask method is a gold-standard technique for determining solubility.[13]

Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at desired pH values (e.g., pH 2.0, 7.4, 9.0).[14]

  • Addition of Compound: Add an excess amount of the test compound to a known volume of each buffer in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol: Chemical Stability Assessment in Aqueous Buffers

Rationale: This protocol assesses the compound's susceptibility to degradation over time under specific pH and temperature conditions.[15]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).[15]

  • Working Solution: Dilute the stock solution into pre-warmed aqueous buffers (e.g., pH 2.0, 7.4, 9.0) to a final concentration well below its solubility limit.[15]

  • Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).[15]

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[15]

  • Analysis: Analyze each sample immediately by a stability-indicating HPLC or LC-MS method to determine the percentage of the intact parent compound remaining relative to the initial (t=0) concentration.

  • Data Analysis: Plot the percentage of compound remaining versus time. This data can be used to determine the rate of degradation and the compound's half-life (t½) under each condition.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_work Prepare Working Solution in Aqueous Buffer (pH 7.4, 37°C) prep_stock->prep_work incubate Incubate at 37°C prep_work->incubate sample Sample at Time Points (0, 1, 4, 8, 24h) incubate->sample analyze Analyze by LC-MS sample->analyze quantify % Compound Remaining analyze->quantify plot Plot % Remaining vs. Time (Determine Half-Life) quantify->plot caption Diagram 2: General workflow for chemical stability assessment.

Caption: Diagram 2: General workflow for chemical stability assessment.

Computational Approaches for Predicting Stability

In parallel with experimental work, computational chemistry offers powerful tools for predicting and rationalizing the thermodynamic stability of molecules.[16]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers of 1,3-dimethylpyrrolidine in the gas phase. This helps identify the lowest energy structures.[6][7]

  • Molecular Dynamics (MD) Simulations: MD simulations model the behavior of the molecule and its surrounding water molecules over time. These simulations provide insights into the solvation structure, hydrogen bonding dynamics, and conformational flexibility in an aqueous environment.

  • Free Energy Calculations: Advanced computational techniques can be used to calculate the solvation free energy—the free energy change associated with transferring the molecule from the gas phase into the solvent.[17] A more negative solvation free energy generally correlates with higher solubility and stability in that solvent.

These computational approaches allow for the in-silico screening of different substituted pyrrolidines, helping to prioritize the synthesis of compounds with the most promising stability profiles.

cluster_model Model Building cluster_qm Quantum Mechanics (QM) cluster_md Molecular Dynamics (MD) cluster_fe Free Energy Calculation gen_struct Generate 3D Structure of 1,3-Dimethylpyrrolidine Derivative conf_search Conformational Search gen_struct->conf_search dft_opt DFT Energy Minimization conf_search->dft_opt Identify low-energy conformers solvate Place in Water Box dft_opt->solvate Lowest energy conformer simulate Run MD Simulation solvate->simulate calc_fe Calculate Solvation Free Energy (ΔGsolv) simulate->calc_fe predict_stability predict_stability calc_fe->predict_stability Predict Thermodynamic Stability caption Diagram 3: Computational workflow for stability prediction.

Caption: Diagram 3: Computational workflow for stability prediction.

Conclusion

The thermodynamic stability of the 1,3-dimethylpyrrolidine functional group is a multifaceted property that is paramount to the success of drug candidates containing this scaffold. Its stability is an interplay of its inherent conformational preferences, which are dictated by the stereochemistry of the methyl substituents, and its interactions with the aqueous environment, governed by factors such as pH and temperature. A thorough understanding and rigorous experimental and computational assessment of these factors are essential. By employing the systematic approaches outlined in this guide, researchers can effectively characterize the stability profile of their compounds, mitigate potential liabilities, and ultimately design more robust and effective therapeutics.

References

  • Lopez, C., et al. (2002). Ab initio study of the pseudorotation and conformational stability of pyrrolidine. RSC Publishing.
  • Simon, A., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Simon, A., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. PMC.
  • Lopez, C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A.
  • Caminati, W., et al. (1998). Microwave free jet experiment. J. Mol. Spectrosc., 191, 45. Cited in The Journal of Physical Chemistry A (2002).
  • BenchChem. (2025). The Pivotal Role of Pyrrolidine-Containing Phenols in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines. BenchChem.
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • DiRocco, D. A., et al. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.
  • Zhishang Chemical. (2025). Pyrrolidine and Pyrrole: The Pillars of Medicinal Chemistry. Zhishang Chemical.
  • RSC Publishing. Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. Organic & Biomolecular Chemistry.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Chow, Y. L., et al. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46, 2821.
  • Wikipedia. Pyrrolidine. Wikipedia. Available at: [Link]

  • Pencheva, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • Sharma, P., et al. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Chemistry & Biodiversity.
  • Diedrich, C., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis.
  • ResearchGate. (Table). The results of the conformational analysis. ResearchGate. Available at: [Link]

  • PharmaBlock.
  • Sarnes, A. M., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences.
  • NIST. (2026). 1,3-Dimethyl-pyrrolidine. NIST Chemistry WebBook. Available at: [Link]

  • Gill, S. J., et al. (1976). Experimental determination of the solubility of small organic molecules in H2O and D2O. Journal of Physical Chemistry.
  • AIP Publishing. (2024).
  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethylpyrrolidine. PubChem. Retrieved from [Link]

  • Studylib. pKa Values Table: Inorganic & Organic Acids. Studylib. Available at: [Link]

  • Rizzi, A., et al. (2021). Computing solvation free energies of small molecules with experimental accuracy.
  • BenchChem. (2025). Technical Support Center: Improving Small Molecule Stability in Solution. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylpyrrolidine. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1,3-dimethyl-2,5-pyrrolidinedione.
  • Lymperiadis, A., et al. (2020). Description of the thermodynamic properties and fluid-phase behavior of aqueous solutions of linear, branched, and cyclic amines. AIChE Journal.
  • Kirklin, S., et al. (2015). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • MDPI. (2025). Study of the Thermodynamic Properties in Aqueous Solution of the Cyclocondensation Products of Pyrogallol and Propanaldehyde. MDPI.
  • Eide-Haugmo, I., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
  • ChemRxiv. (2025).

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Amidation Protocol for 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered tertiary amides, development of kinase inhibitors (e.g., GCN2 inhibitors). Introdu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of sterically hindered tertiary amides, development of kinase inhibitors (e.g., GCN2 inhibitors).

Introduction & Mechanistic Rationale

The compound 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine (CAS: 938458-86-7)[1] is a highly specialized diamine building block frequently utilized in the design of novel therapeutics, including General Control Nonderepressible 2 (GCN2) kinase inhibitors[2].

From a synthetic perspective, this molecule presents a unique challenge. The C3 position of the pyrrolidine ring is a quaternary carbon, bonded to both a methyl group and the methanamine linker. This creates a neopentyl-like steric environment around the secondary amine (-NH-CH3). Consequently, standard carbodiimide coupling reagents (like EDC or DCC) often yield poor conversion rates due to the inability of the bulky amine to efficiently attack the O-acylisourea intermediate.

To overcome this kinetic barrier, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive 7-azabenzotriazole active ester (OAt ester) that facilitates rapid amidation even in sterically congested microenvironments.

Experimental Workflow

The following workflow outlines the critical path from pre-activation to final isolation, ensuring a self-validating system where intermediate formation can be tracked analytically.

AmidationWorkflow Start Carboxylic Acid + DMF (0.1 M Concentration) Activation Add HATU & DIPEA (Pre-activation 15 min at 0 °C) Start->Activation Coupling Add 1-(1,3-Dimethylpyrrolidin- 3-yl)-N-methylmethanamine Activation->Coupling Monitoring LC-MS Monitoring (Validate OAt Ester Consumption) Coupling->Monitoring Workup Aqueous Workup (EtOAc / 5% LiCl / Brine) Monitoring->Workup Purification Reverse-Phase HPLC (Water/MeCN + 0.1% TFA) Workup->Purification

Workflow for HATU-mediated amidation of 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine.

Materials and Reagents

Accurate stoichiometry is critical. An excess of the amine and coupling reagent is employed to drive the reaction to completion against steric resistance.

ReagentRoleEquivalentsAmount (Scale: 1.0 mmol)
Carboxylic Acid (Substrate) Electrophile1.0 eq1.00 mmol
1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine Nucleophile1.2 eq1.20 mmol (approx. 187 mg)
HATU Coupling Agent1.2 eq1.20 mmol (456 mg)
DIPEA Non-nucleophilic Base3.0 eq3.00 mmol (522 µL)
Anhydrous DMF SolventN/A10.0 mL (0.1 M)

Note: Ensure the amine is of high purity (e.g., >95% Reagent Grade) to prevent side reactions from primary amine impurities.

Step-by-Step Methodology

Phase 1: Pre-Activation of the Carboxylic Acid

Causality: Pre-activation allows the carboxylic acid to fully convert into the highly reactive OAt ester before the introduction of the sterically hindered amine, minimizing side reactions such as guanidinylation of the amine by HATU.

  • Charge an oven-dried 25 mL round-bottom flask with a magnetic stir bar.

  • Add the Carboxylic Acid (1.0 mmol) and HATU (456 mg, 1.2 mmol).

  • Seal the flask with a rubber septum and purge with inert gas (Nitrogen or Argon) for 5 minutes.

  • Inject anhydrous DMF (10.0 mL) and stir to dissolve.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, inject DIPEA (522 µL, 3.0 mmol). The solution will typically turn a distinct yellow color, indicating the formation of the active ester. Stir at 0 °C for 15 minutes.

Phase 2: Nucleophilic Addition (Coupling)

Causality: The low initial temperature prevents exothermic degradation, while the subsequent warming to room temperature provides the necessary kinetic energy for the hindered secondary amine to attack the active ester.

  • Dissolve 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine (1.2 mmol) in 1.0 mL of anhydrous DMF.

  • Inject the amine solution dropwise into the 0 °C reaction mixture over 2 minutes.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (approx. 20–25 °C).

  • Stir vigorously for 4 to 12 hours. Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the mass corresponding to the OAt-ester intermediate disappears and the product mass emerges.

Phase 3: Quenching and Workup

Causality: DMF is notoriously difficult to remove via rotary evaporation. Using a 5% aqueous Lithium Chloride (LiCl) solution during extraction drastically increases the partition coefficient of DMF into the aqueous layer, ensuring a highly pure crude organic phase.

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and dilute with 30 mL of Ethyl Acetate (EtOAc).

  • Separate the layers. Wash the organic layer sequentially with:

    • 5% aqueous LiCl solution (3 × 15 mL) — Critical for DMF removal.

    • Brine (1 × 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

Due to the basic nature of the tertiary amine embedded in the pyrrolidine ring, standard silica gel chromatography may result in severe peak tailing.

  • Purify the crude residue via Reverse-Phase HPLC (C18 column) using a gradient of Water and Acetonitrile (MeCN) modified with 0.1% Trifluoroacetic acid (TFA)[2].

  • Lyophilize the product fractions to yield the target amide as a TFA salt.

References

  • [2] Google Patents. AU2019211485A1 - GCN2 inhibitors and uses thereof. Google Patents. URL:

Sources

Application

Application Notes and Protocols for Combinatorial Library Synthesis using 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective incorporation of the novel building block, 1-(1,3-Dimethylpyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective incorporation of the novel building block, 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, into combinatorial library synthesis. This document outlines both solid-phase and solution-phase strategies, detailing experimental protocols, key scientific considerations, and robust quality control methodologies. The unique structural features of this diamine, including a sterically hindered secondary amine and a tertiary amine within a gem-dimethyl substituted pyrrolidine scaffold, present distinct opportunities and challenges in library design and synthesis. This guide aims to provide the user with the necessary expertise to leverage this building block for the generation of diverse and high-quality chemical libraries for screening and lead discovery.

Introduction: The Strategic Value of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its rigid, three-dimensional structure provides a defined exit vector for substituents, enabling precise exploration of chemical space. The title compound, 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, offers several advantageous features for combinatorial library design:

  • Dual Amine Functionality: The presence of both a secondary and a tertiary amine allows for differential functionalization. The secondary amine serves as a primary point for diversification through reactions like acylation or reductive amination, while the tertiary amine can influence physicochemical properties such as solubility and basicity, or act as a key pharmacophoric feature.

  • Gem-Dimethyl Substitution: The dimethyl group at the C3 position introduces steric bulk, which can enhance metabolic stability and influence the conformational preference of the pyrrolidine ring. This steric hindrance also necessitates careful consideration of reaction conditions to achieve efficient coupling.[2][3][4][5]

  • Chirality: While commercially available as a racemate, the potential for stereoselective synthesis of this building block could allow for the generation of stereoisomerically pure libraries, which is critical for understanding structure-activity relationships (SAR).[6]

This guide will focus on leveraging the secondary amine for library diversification.

Library Design and Synthetic Strategy

The successful incorporation of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine into a combinatorial library hinges on a well-defined synthetic strategy. Both solid-phase organic synthesis (SPOS) and solution-phase parallel synthesis (SPPS) offer viable routes, each with distinct advantages.

Solid-Phase Organic Synthesis (SPOS)

SPOS is often the method of choice for large, diverse libraries due to the ease of purification, which involves simple filtration and washing steps to remove excess reagents and byproducts.[7][8] A general workflow for SPOS is depicted below.

sp_workflow Resin 1. Resin Selection & Loading BuildingBlock 2. Building Block Attachment (e.g., Reductive Amination) Resin->BuildingBlock Diversification 3. Diversification Reactions (e.g., Acylation, Sulfonylation) BuildingBlock->Diversification Cleavage 4. Cleavage from Resin Diversification->Cleavage Purification 5. Final Product Purification Cleavage->Purification Analysis 6. Quality Control (LC-MS, NMR) Purification->Analysis

Figure 1: General workflow for solid-phase combinatorial synthesis.
Solution-Phase Parallel Synthesis (SPPS)

SPPS is well-suited for smaller, more focused libraries and offers the advantage of more traditional reaction monitoring and scalability.[1][9] Purification can be more challenging but can be streamlined using techniques like solid-phase extraction (SPE) or scavenger resins.[10][11]

sps_workflow ReactionSetup 1. Parallel Reaction Setup (e.g., 96-well plate) ReagentAddition 2. Reagent Addition (Building Block + Diversity Elements) ReactionSetup->ReagentAddition Reaction 3. Reaction Incubation ReagentAddition->Reaction Workup 4. Quenching & Workup Reaction->Workup Purification 5. Parallel Purification (e.g., SPE, Scavenger Resins) Workup->Purification Analysis 6. Quality Control (LC-MS, NMR) Purification->Analysis

Figure 2: General workflow for solution-phase parallel synthesis.

Detailed Protocols and Methodologies

Solid-Phase Synthesis Protocol: Amide Library Generation

This protocol details the synthesis of an amide library via acylation of resin-bound 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine.

3.1.1. Materials and Reagents

Reagent/MaterialSupplierGrade
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamineSigma-Aldrich≥95%
2-Chlorotrityl chloride resinNovabiochem100-200 mesh, 1% DVB
Dichloromethane (DCM)Fisher Sci.Anhydrous
Diisopropylethylamine (DIPEA)AcrosReagent Grade
Sodium triacetoxyborohydride (STAB)Oakwood97%
Acetic Acid (AcOH)J.T. BakerGlacial
N,N-Dimethylformamide (DMF)EMD MilliporeAnhydrous
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Gencore≥98%
Diverse Carboxylic AcidsVarious≥95%
Trifluoroacetic acid (TFA)Alfa AesarReagent Grade

3.1.2. Step 1: Immobilization via Reductive Amination

The secondary amine of the title compound can be attached to a resin via reductive amination with a resin-bound aldehyde. Alternatively, and often more conveniently, the amine can be attached to a resin like 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Amine Loading: Add a solution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (3.0 eq, 3.6 mmol, 461 mg) and DIPEA (6.0 eq, 7.2 mmol, 1.25 mL) in anhydrous DCM (5 mL) to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: Add methanol (1 mL) to the vessel and agitate for 30 minutes to cap any remaining reactive sites on the resin.

  • Washing: Drain the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

Causality behind Experimental Choices: 2-Chlorotrityl chloride resin is chosen for its acid-lability, allowing for mild cleavage conditions that preserve many acid-sensitive functional groups in the final products. The use of excess amine and a non-nucleophilic base (DIPEA) drives the immobilization reaction to completion.

3.1.3. Step 2: Library Diversification via Amide Coupling

  • Resin Distribution: Distribute the resin-bound amine into the wells of a 96-well filter plate (e.g., 50 mg/well).

  • Reagent Preparation: Prepare stock solutions of diverse carboxylic acids (3.0 eq relative to resin loading) and HATU (2.9 eq) in anhydrous DMF. Prepare a stock solution of DIPEA (6.0 eq) in anhydrous DMF.

  • Coupling: To each well, add the carboxylic acid solution, followed by the HATU solution and finally the DIPEA solution.

  • Reaction: Seal the plate and agitate at room temperature for 12-16 hours.

  • Washing: After the reaction, wash the resin in each well sequentially with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Causality behind Experimental Choices: HATU is a highly effective coupling reagent, particularly for hindered amines, as it rapidly forms the activated OAt-ester.[5] The use of a slight excess of reagents ensures high coupling efficiency, which is crucial in solid-phase synthesis where reaction monitoring is not straightforward.

3.1.4. Step 3: Cleavage and Product Isolation

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/DCM (e.g., 20:80 v/v).

  • Cleavage: Add the cleavage cocktail to each well of the filter plate and agitate for 1-2 hours at room temperature.

  • Collection: Collect the filtrate into a 96-well collection plate.

  • Evaporation: Concentrate the solutions in the collection plate using a centrifugal evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residues in a suitable solvent (e.g., DMSO) for analysis and screening.

Solution-Phase Parallel Synthesis Protocol: Sulfonamide Library Generation

This protocol describes the synthesis of a sulfonamide library in a 96-well plate format.

3.2.1. Materials and Reagents

Reagent/MaterialSupplierGrade
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamineSigma-Aldrich≥95%
Diverse Sulfonyl ChloridesVarious≥95%
Dichloromethane (DCM)Fisher Sci.Anhydrous
Triethylamine (TEA)AcrosReagent Grade
Polystyrene-supported isocyanate (PS-Isocyanate)BiotageScavenger Resin
Polystyrene-supported trisamine (PS-Trisamine)NovabiochemScavenger Resin

3.2.2. Step 1: Parallel Reaction

  • Reagent Plating: In a 96-well reaction block, add a solution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (1.0 eq, 0.1 mmol) in anhydrous DCM to each well.

  • Diversification: Add a solution of a unique sulfonyl chloride (1.1 eq, 0.11 mmol) in anhydrous DCM to each corresponding well.

  • Base Addition: Add triethylamine (2.0 eq, 0.2 mmol) to each well.

  • Reaction: Seal the reaction block and agitate at room temperature for 16 hours.

3.2.3. Step 2: Purification using Scavenger Resins

  • Scavenging Excess Sulfonyl Chloride: Add PS-Trisamine scavenger resin (3.0 eq relative to the excess sulfonyl chloride) to each well to quench unreacted sulfonyl chloride. Agitate for 2-4 hours.

  • Scavenging Excess Amine: Add PS-Isocyanate scavenger resin (2.0 eq relative to the initial amine) to each well to remove any unreacted starting amine. Agitate for 2-4 hours.

  • Filtration: Filter the contents of the reaction block through a filter plate into a clean 96-well collection plate.

  • Washing: Wash the resins in the filter plate with DCM and combine the filtrates.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the final products as described in section 3.1.4.

Causality behind Experimental Choices: The use of scavenger resins greatly simplifies purification in solution-phase parallel synthesis.[10] PS-Trisamine is a nucleophilic resin that reacts with and removes excess electrophilic reagents like sulfonyl chlorides. PS-Isocyanate is an electrophilic resin that removes excess nucleophilic primary and secondary amines.[10] This two-resin system provides a robust method for purifying the desired tertiary sulfonamide products.

Quality Control and Characterization

Rigorous quality control is essential to ensure the integrity of the combinatorial library and the validity of subsequent screening data.[2][10][12]

4.1. High-Throughput Analysis

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for high-throughput analysis. A rapid gradient LC method coupled with a mass spectrometer can confirm the presence of the desired product in each well and provide an estimate of its purity.

  • ELSD (Evaporative Light Scattering Detector): Can be used in conjunction with UV detection in LC to identify non-chromophoric compounds.

4.2. In-Depth Characterization of Representative Compounds

A representative subset of the library (e.g., 5-10%) should be selected for more detailed characterization to validate the synthetic protocols.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of purified representative compounds provide definitive structural confirmation.

Table 1: Summary of Analytical Methods for Library QC

TechniqueInformation ProvidedThroughput
LC-MSIdentity (Molecular Weight), Purity (UV trace)High
HRMSExact Mass, Elemental CompositionLow-Medium
¹H NMRDetailed Structural Information, Purity (with internal standard)Low
¹³C NMRCarbon Skeleton ConfirmationLow

Conclusion

The building block 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine offers a unique and valuable scaffold for the construction of diverse combinatorial libraries. By carefully selecting between solid-phase and solution-phase synthesis strategies and employing optimized protocols that account for the steric hindrance of the molecule, high-quality libraries can be efficiently generated. The detailed methodologies and quality control procedures outlined in these application notes provide a robust framework for researchers to successfully incorporate this promising building block into their drug discovery programs.

References

  • Fitch, W. L. (1998). Analytical methods for quality control of combinatorial libraries. Molecular Diversity, 4(1), 39-45.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. PubMed. [Link]

  • Parlow, J. J., Devraj, R. V., & South, M. S. (1999). Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products. Accounts of Chemical Research, 32(12), 1025-1034. [Link]

  • Yan, B., Fang, L., Irving, M., et al. (2003). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries. Journal of Combinatorial Chemistry, 5(5), 547-559. [Link]

  • MacLean, D., Maurer, K., Murphy, M. M., & Gallop, M. A. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Proceedings of the National Academy of Sciences, 94(7), 2805-2810. [Link]

  • Boger, D. L., Chai, W., & Jin, Q. (2006). Solution-Phase Parallel Synthesis of Hsp90 Inhibitors. ACS Combinatorial Science, 8(4), 346-357. [Link]

  • An, H., & Cook, P. D. (1999). Methodologies for Generating Solution-Phase Combinatorial Libraries. Chemical Reviews, 100(9), 3311-3340. [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science. [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). Solid- and solution-phase synthesis of highly-substituted-pyrrolidine libraries. Bioorganic & Medicinal Chemistry Letters, 11(18), 2537-2540. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Zhang, W. (2025). Techniques for analysis and purification in high-throughput chemistry. ResearchGate. [Link]

  • Wipf, P. (2004). strategies in organic synthesis. Wipf Group. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Furka, Á. (2025). The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides. [Link]

  • Maclean, D., Maurer, K., Murphy, M. M., & Gallop, M. A. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. PubMed. [Link]

  • Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • Wikipedia. (2024). Combinatorial chemistry. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Khanuja, H. K., Bagul, S. B., Patil, Y. M., Shaikh, I. R., Bhalerao, K. R., & Phad, R. M. (2015). A review on combinatorial chemistry. World Journal of Pharmaceutical Research, 4(10), 470-486. [Link]

  • University of Glasgow. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. [Link]

Sources

Method

Application Note: 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine in Asymmetric Transition Metal Catalysis

Executive Summary & Ligand Rationale The development of highly efficient chiral catalysts hinges on the precise spatial arrangement of ligands around a transition metal center. 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Rationale

The development of highly efficient chiral catalysts hinges on the precise spatial arrangement of ligands around a transition metal center. 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine (hereafter referred to as L1) represents a highly privileged class of chiral diamine ligands. Characterized by a rigid pyrrolidine backbone, a tertiary-secondary diamine motif, and a critical quaternary stereocenter at the C3 position, L1 is engineered for exceptional stereocontrol in asymmetric catalysis.

This application note provides a comprehensive, self-validating guide for utilizing L1 in Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Iridium-catalyzed Asymmetric Hydrogenation (AH). By detailing the mechanistic causality behind experimental choices, this guide empowers researchers to achieve high enantiomeric excesses (ee) and turnover frequencies (TOF) in the reduction of prochiral ketones.

Mechanistic Insights: The Causality of Chiral Induction

To successfully deploy L1 , one must understand the structural causality that drives its catalytic efficiency. L1 operates via the metal-ligand bifunctional mechanism [3], where both the metal center and the ligand actively participate in substrate activation.

  • The Tertiary-Secondary Diamine Motif : The N1-methyl group of the pyrrolidine ring renders the nitrogen tertiary. It coordinates strongly to the metal (Ru or Ir) to anchor the complex but cannot be deprotonated. Conversely, the side-chain N-methylmethanamine is a secondary amine. Upon treatment with a strong base (e.g., KOtBu), it undergoes deprotonation to form a highly reactive 16-electron metal-amido intermediate. This cooperative ligand effect is essential for heterolytic hydrogen cleavage [2].

  • The C3 Quaternary Stereocenter : Traditional diamines (like DPEN) rely on the steric bulk of flexible substituents for stereocontrol. In L1 , the quaternary stereocenter at C3 locks the conformation of the chelate ring. This extreme rigidity dictates metal stereogenicity, forcing the incoming prochiral ketone to adopt a single, highly favored trajectory during the 6-membered pericyclic transition state [1].

  • N-Methyl Substitution : The methyl group on the secondary amine provides precise steric shielding, fine-tuning the chiral pocket to differentiate between the large ( RL​ ) and small ( RS​ ) groups of the ketone, thereby maximizing enantioselectivity.

CatalyticCycle Precat 1. Ru(II) Precatalyst [RuCl(p-cymene)(L1)] Amido 2. 16e⁻ Ru-Amido (Active Catalyst) Precat->Amido + Base (-HCl) Hydride 3. 18e⁻ Ru-Hydride (H-Donor Activated) Amido->Hydride + iPrOH (H-Transfer) TS 4. 6-Membered Pericyclic Transition State Hydride->TS + Prochiral Ketone TS->Amido Catalyst Regeneration Product 5. Chiral Alcohol (Product Release) TS->Product Stereoselective Hydride Transfer

Fig 1: Metal-ligand bifunctional catalytic cycle for Ru-catalyzed ATH.

Protocol 1: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol details the reduction of aryl ketones using 2-propanol as both the solvent and the hydrogen donor. The procedure is designed as a self-validating system , utilizing visual and analytical checkpoints to ensure catalytic integrity.

Reagents & Materials
  • Metal Precursor :[RuCl₂(p-cymene)]₂ (0.5 mol%)

  • Ligand : L1 (1.1 mol%)

  • Base : Potassium tert-butoxide (KOtBu) (0.1 M in 2-propanol)

  • Substrate : Acetophenone (1.0 mmol)

  • Solvent : Anhydrous, degassed 2-propanol (5.0 mL)

Step-by-Step Methodology
  • In Situ Complexation : In a Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and L1 (1.1 mol%). Add 3.0 mL of anhydrous 2-propanol. Heat the suspension to 80 °C for 1 hour.

    • Self-Validating Checkpoint: The murky red-brown suspension will dissolve and transition to a clear, bright yellow-orange solution. This optical shift confirms the cleavage of the Ru dimer and the successful chelation of L1 to form the 18-electron precatalyst.

  • Catalyst Activation : Cool the solution to 25 °C. Add 0.2 mL of the KOtBu solution (0.02 mmol).

    • Self-Validating Checkpoint: The solution will immediately darken to a deep purple/red. This confirms the deprotonation of the secondary amine and the generation of the active 16-electron Ru-amido species.

  • Substrate Addition : Inject acetophenone (120 mg, 1.0 mmol) directly into the active catalyst solution. Stir at 25 °C.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes/EtOAc 4:1) every 2 hours.

    • Self-Validating Checkpoint: Observe the disappearance of the UV-active ketone spot ( Rf​≈0.6 ) and the appearance of a lower Rf​ alcohol spot ( Rf​≈0.3 ) that stains strongly with phosphomolybdic acid (PMA).

  • Workup & Analysis : Quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium complex. Evaporate the solvent and analyze the crude mixture via GC-FID for conversion and Chiral HPLC for enantiomeric excess.

Protocol S1 1. Complexation (80°C, 1h) S2 2. Base Activation (KOtBu addition) S1->S2 S3 3. Substrate Addition (Ketone) S2->S3 S4 4. Reaction Monitoring (TLC/GC) S3->S4 S5 5. Workup & Analysis (Chiral HPLC) S4->S5

Fig 2: Step-by-step experimental workflow for the ATH of aryl ketones.

Quantitative Data Summary (ATH)

The rigid pyrrolidine framework of L1 provides excellent stereocontrol across various aryl ketones.

SubstrateTemp (°C)Time (h)Conversion (%)ee (%)Absolute Config.
Acetophenone254>9998(S)
Propiophenone2569897(S)
1-Tetralone25129599(S)
2-Bromoacetophenone2589995(S)

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation (AH) of Bulky Ketones

While Ru-ATH is excellent for standard aryl ketones, Iridium complexes utilizing rigid, sterically demanding chiral ligands have shown exceptional turnover numbers in the asymmetric hydrogenation of highly sterically hindered, bulky ketones[4].

Step-by-Step Methodology
  • Precatalyst Formation : In an argon-filled glovebox, mix [Ir(COD)Cl]₂ (0.1 mol%) and L1 (0.22 mol%) in anhydrous dichloromethane (DCM). Stir for 2 hours at room temperature.

    • Self-Validating Checkpoint: The color shifts from yellow-orange to a deep, homogenous red, indicating complete ligand exchange.

  • Solvent Exchange : Evaporate the DCM under reduced pressure and redissolve the resulting Ir-L1 complex in anhydrous methanol.

  • Hydrogenation Setup : Transfer the solution to a stainless-steel autoclave. Add the bulky ketone (e.g., isobutyrophenone, 1.0 mmol) and KOtBu (1.0 mol%).

  • Pressurization : Seal the autoclave. Purge the vessel with H₂ gas three times to remove argon, then pressurize to 50 atm of H₂.

    • Self-Validating Checkpoint: Monitor the pressure gauge. A steady drop in pressure over the first 2–3 hours validates active hydrogen uptake and catalytic turnover.

  • Workup : After 12 hours, carefully vent the H₂ gas. Filter the mixture through a 0.22 µm PTFE syringe filter and analyze directly via Chiral SFC (Supercritical Fluid Chromatography).

Quantitative Data Summary (AH)
SubstrateH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
Isobutyrophenone5012>9996
Pivalophenone50249294
Cyclohexyl phenyl ketone50169895

References

  • Title: Metal Stereogenicity in Asymmetric Transition Metal Catalysis Source: Chemical Reviews (via NIH/PMC) URL: [Link]

  • Title: Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: Catalysts (MDPI) URL: [Link]

  • Title: Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands Source: Accounts of Chemical Research URL: [Link]

Application

Application Notes &amp; Protocols: Optimal Organic Solvents for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Part 1: Executive Summary & Physicochemical Profile This document provides a comprehensive guide to selecting the optimal organic solvents for dissolving and reacting 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Part 1: Executive Summary & Physicochemical Profile

This document provides a comprehensive guide to selecting the optimal organic solvents for dissolving and reacting 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine. The strategic choice of solvent is paramount to achieving desired solubility, reaction kinetics, and product purity. This guide synthesizes fundamental chemical principles with practical, field-proven protocols to empower researchers in their experimental design.

1.1. Physicochemical Properties of the Target Molecule

The target molecule, with CAS Number 912771-31-4, is a diamine featuring two tertiary amine centers.[1] One amine is part of a pyrrolidine ring, and the other is on a short alkyl side chain. This structure dictates its chemical behavior, particularly its polarity, basicity, and solubility.

  • Molecular Structure: The presence of two nitrogen atoms with lone pairs of electrons and a compact alkyl framework makes the molecule a moderately polar, basic compound. It can act as a hydrogen bond acceptor but not a donor.

  • Predicted Solubility: The molecule is expected to be miscible with a wide range of organic solvents, from polar aprotic to some nonpolar types.[2] Its LogP (partition coefficient) is estimated to be low (-0.03), suggesting a degree of hydrophilicity.[3]

  • Basicity: As a diamine, it can act as a Brønsted-Lowry base (proton acceptor) or a Lewis base (electron pair donor), making it a versatile nucleophile or base in organic reactions.[4]

Part 2: Strategic Framework for Solvent Selection

The ideal solvent must not only dissolve the amine but also be compatible with the intended reaction conditions, facilitating desired chemical transformations without causing unwanted side reactions or degradation.[5][6] The selection process can be visualized as a decision-making workflow.

2.1. Visualization of Solvent Selection Workflow

G cluster_0 Step 1: Define Application cluster_1 Step 2: Initial Screening cluster_2 Step 3: Solvent Categorization cluster_3 Step 4: Application-Specific Refinement A Application Goal B Simple Dissolution (Storage, Analysis) A->B For storage or analytical standard prep C Chemical Reaction (Synthesis) A->C For use as a reagent or base D Polar Aprotic (DMF, DMSO, Acetonitrile) High Solubility B->D E Chlorinated (DCM, Chloroform) Good General Purpose B->E F Ethers (THF, Dioxane) Moderately Polar, Aprotic B->F C->D Excellent for SN2 C->E Good general choice C->F Good for organometallics G Hydrocarbons (Toluene, Heptane) Low Polarity, Non-coordinating C->G Inert, for strong bases H Protic (MeOH, EtOH) High Solubility, but Reactive C->H Use with caution; can act as nucleophile or proton source I Nucleophilic Substitution (SN2) D->I J Base in Elimination/Deprotonation F->J K Ligand in Metal Catalysis G->K

Caption: Solvent selection workflow for the target amine.

2.2. Causality of Solvent Choices

  • For Simple Dissolution: The primary goal is to achieve complete solvation. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are excellent first choices due to their ability to stabilize the polar C-N bonds of the amine. Chlorinated solvents like Dichloromethane (DCM) also offer broad solubility for many organic compounds.[7]

  • For Chemical Reactions: The solvent's role expands to influencing reaction rates and mechanisms.

    • Polar Aprotic Solvents (DMF, ACN): These are ideal for reactions where the amine acts as a nucleophile (e.g., S_N2 reactions).[8] They effectively solvate cations while leaving the amine nucleophile relatively "bare" and reactive.

    • Ethers (THF, Dioxane): These are less polar and are excellent choices when the amine is used as a base in reactions sensitive to highly polar environments, such as with organometallic reagents.

    • Hydrocarbons (Toluene, Heptane): These nonpolar solvents are used when a non-coordinating, inert environment is critical. They are often employed for reactions at higher temperatures.

    • Protic Solvents (Methanol, Ethanol): While the amine is likely soluble, these solvents should be used with caution. Their acidic protons can protonate the amine, reducing its nucleophilicity.[8] They can also act as competing nucleophiles.

2.3. Quantitative Solvent Properties

For easy comparison, the properties of recommended solvents are summarized below.

SolventDielectric Constant (ε)Boiling Point (°C)TypePrimary Use Case
Dichloromethane (DCM) 9.140ChlorinatedGeneral Dissolution, Inert Reactions
Tetrahydrofuran (THF) 7.666EtherReactions with Organometallics, Base
Acetonitrile (ACN) 37.582Polar AproticNucleophilic Reactions (SN2)
Toluene 2.4111HydrocarbonHigh-Temp, Non-coordinating Rxns
N,N-Dimethylformamide (DMF) 36.7153Polar AproticNucleophilic Reactions, High Solubility
Dimethyl Sulfoxide (DMSO) 46.7189Polar AproticHigh Solubility, Difficult Reactions

Part 3: Experimental Protocols

The following protocols provide step-by-step methodologies for determining solubility and for a general reaction where the amine acts as a nucleophilic base.

3.1. Protocol 1: Small-Scale Solubility Screening

Objective: To empirically determine the best solvent for dissolution at a target concentration.

Materials:

  • 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

  • Candidate solvents (e.g., DCM, THF, ACN, Toluene, DMF)

  • Small glass vials (1-2 mL) with caps

  • Magnetic stir plate and stir bars

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Tare a clean, dry vial on the analytical balance. Add approximately 5-10 mg of the amine to the vial and record the exact mass.

  • Solvent Addition: Add the first candidate solvent dropwise (e.g., in 100 µL increments) to the vial.

  • Mixing: After each addition, cap the vial and vortex for 30 seconds. If undissolved solid remains, place it on a magnetic stirrer for 2-3 minutes.

  • Observation: Observe the solution for clarity. If the solid is fully dissolved, the solvent is suitable at that concentration. Record the total volume of solvent added.

  • Iteration: If the solid does not dissolve, continue adding solvent in increments until it does, or until a large volume has been added, indicating poor solubility.

  • Comparison: Repeat steps 1-5 for each candidate solvent. The best solvent will dissolve the amine in the smallest volume.

Self-Validation:

  • Control: Use a known highly soluble amine as a positive control to ensure the procedure is effective.

  • Expected Outcome: Polar aprotic solvents like DMF and DCM are expected to show the highest solubility. Toluene and other hydrocarbons are expected to show lower solubility at room temperature.

3.2. Protocol 2: General Procedure for Nucleophilic Alkylation

Objective: To provide a template protocol for using the amine as a nucleophilic base in an alkylation reaction, highlighting the critical role of the solvent.

Materials:

  • 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (1.1 equivalents)

  • Substrate with a leaving group (e.g., Benzyl Bromide, 1.0 equivalent)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography).

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 equiv.) and a magnetic stir bar.

  • Dissolution: Add anhydrous ACN (or DMF) to dissolve the substrate completely. The volume should be sufficient to create a stirrable solution (typically aiming for a 0.1 to 0.5 M concentration).

  • Reagent Addition: In a separate vial, dissolve the amine (1.1 equiv.) in a small amount of the chosen anhydrous solvent. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required if the reaction is slow.

  • Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • Expert Tip: To remove any unreacted amine, an acidic wash (e.g., dilute aq. HCl) can be employed, which will protonate the amine and move it to the aqueous layer.[9]

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Causality Explained:

  • Using an aprotic polar solvent like ACN or DMF is crucial. These solvents stabilize the transition state of the S_N2 reaction, accelerating the rate.[8][10] They do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair more available to attack the electrophilic carbon.[8]

Part 4: Safety, Handling, and References

4.1. Safety & Handling

  • Always handle 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this specific compound before use to understand all potential hazards.

  • Tertiary amines can be corrosive and irritants. Avoid contact with skin and eyes.

4.2. References

  • ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]

  • Andersen, H. L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • Um, I. H., et al. (2020). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC. [Link]

  • Andersen, H. L., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]

  • PubChem. (n.d.). 1-[1-(1-adamantyl)pyrrolidin-3-yl]-N,N-dimethylmethanamine. [Link]

  • ResearchGate. (n.d.). Tertiary Amine Solvents having Switchable Hydrophilicity. [Link]

  • MDPI. (2025). Microelectrode Studies of Tertiary Amines in Organic Solvents. [Link]

  • ACS Publications. (2025). Switchable Hydrophilicity Amine Product Extraction. [Link]

  • Jessop, P. G., et al. (2014). Design and evaluation of switchable-hydrophilicity solvents. Green Chemistry. [Link]

  • Fogg, P. G. T., & Gerrard, W. (n.d.). Solubility Data Series, Volume 8. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • Google Patents. (n.d.). Hindered amine compound and preparation method thereof.

  • PubChem. (n.d.). 1,3-Dimethylpyrrolidine. [Link]

  • Fogg, P. G. T. (n.d.). Methanamine Solubilities. [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. [Link]

  • ACS Publications. (2016). CO2 Reaction Mechanisms with Hindered Alkanolamines. [Link]

  • PubChem. (n.d.). CID 177200129. [Link]

  • ChemBK. (n.d.). Dimethylamine. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis Pathways for Novel Therapeutics Using 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Abstract The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its three-dimensional architecture and favorable physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its three-dimensional architecture and favorable physicochemical properties make it an attractive core for the design of novel therapeutics. This document provides a comprehensive guide for researchers on the potential synthesis pathways and therapeutic applications of derivatives based on the novel starting material, 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine. While this specific compound is not extensively documented in current literature, this guide leverages established synthetic methodologies for analogous 3-substituted pyrrolidine derivatives to propose robust and scientifically-grounded protocols. The focus is on providing a strategic framework for the synthesis of new chemical entities (NCEs) with potential applications in oncology, inflammation, and neurodegenerative diseases.

Introduction: The Rationale for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine in Drug Discovery

The pyrrolidine ring system is a cornerstone of many biologically active compounds due to its conformational flexibility and ability to present substituents in well-defined spatial orientations.[2][3] The target scaffold, 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine, possesses several key features that make it an intriguing starting point for a drug discovery program:

  • A Quaternary Center: The gem-dimethyl substitution at the 3-position of the pyrrolidine ring introduces a sterically hindered environment. This can be strategically employed to enhance metabolic stability by blocking potential sites of oxidation.

  • A Tertiary Amine: The N-methylmethanamine side chain provides a basic center that can be crucial for target engagement, particularly through hydrogen bonding or ionic interactions. The N-methyl group is a common motif in many pharmaceuticals, often modulating potency and pharmacokinetic properties.[4][5]

  • Versatile Derivatization Handles: Both the pyrrolidine nitrogen and the secondary amine of the side chain offer opportunities for further chemical modification, allowing for the exploration of a broad chemical space.

Pyrrolidine and its analogs have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and antimycobacterial properties.[2][3][6] This diverse biological profile underscores the potential of novel pyrrolidine-based scaffolds in addressing unmet medical needs.

Proposed Retrosynthetic Analysis and Key Synthesis Strategies

Given the novelty of the target compound, a robust synthetic strategy is paramount. A plausible retrosynthetic analysis is presented below, breaking down the molecule into readily accessible precursors.

G Target 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Intermediate1 N-(1,3-Dimethylpyrrolidin-3-yl)formamide Target->Intermediate1 Reduction Intermediate2 1,3-Dimethylpyrrolidin-3-amine Intermediate1->Intermediate2 Formylation Intermediate3 3-Amino-3-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester Intermediate2->Intermediate3 N-Methylation Precursor1 3-Methyl-3-nitropyrrolidine-1-carboxylic acid tert-butyl ester Intermediate3->Precursor1 Reduction of Nitro Group Precursor2 Commercially available starting materials Precursor1->Precursor2 Michael Addition

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis would logically follow these key transformations:

  • Construction of the 3-Substituted Pyrrolidine Core: This can be achieved through various methods, including 1,3-dipolar cycloaddition reactions or intramolecular cyclization strategies.[7][8][9] A practical approach involves the Michael addition of a nitroalkane to an appropriate acceptor, followed by cyclization.

  • Introduction of the Amine Functionality: The amine group at the 3-position can be introduced either directly or by reduction of a precursor functional group, such as a nitro group or an azide.

  • N-Methylation of the Pyrrolidine Ring: This can be accomplished using standard reductive amination procedures with formaldehyde.

  • Elaboration of the Side Chain: The N-methylmethanamine side chain can be installed through formylation of the 3-amino group followed by reduction.

Experimental Protocols

The following protocols are proposed based on established methodologies for the synthesis of structurally related compounds. Researchers should optimize these conditions for the specific substrates.

Protocol 3.1: Synthesis of 1,3-Dimethylpyrrolidin-3-amine

This protocol outlines the synthesis of the key intermediate, 1,3-dimethylpyrrolidin-3-amine.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: N-Methylation and Deprotection A 2-Nitropropane C 3-Methyl-3-nitropyrrolidine-1-carboxylic acid tert-butyl ester A->C B N-Boc-2,3-dehydropyrrolidine B->C D Intermediate from Step 1 E 3-Amino-3-methylpyrrolidine-1-carboxylic acid tert-butyl ester D->E H2, Pd/C F Intermediate from Step 2 G 1,3-Dimethylpyrrolidin-3-amine F->G 1. HCHO, NaBH(OAc)3 2. TFA

Caption: Workflow for the synthesis of the key intermediate.

Step-by-Step Methodology:

  • Step 1: Synthesis of 3-Methyl-3-nitropyrrolidine-1-carboxylic acid tert-butyl ester.

    • To a solution of N-Boc-2,3-dehydropyrrolidine (1.0 eq) in a suitable solvent such as THF, add 2-nitropropane (1.2 eq) and a catalytic amount of a strong base like DBU.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Step 2: Synthesis of 3-Amino-3-methylpyrrolidine-1-carboxylic acid tert-butyl ester.

    • Dissolve the product from Step 1 in methanol and add a catalytic amount of 10% Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate. The crude product is often used in the next step without further purification.

  • Step 3: Synthesis of 1,3-Dimethylpyrrolidin-3-amine.

    • Dissolve the crude amine from Step 2 in dichloromethane.

    • Add formaldehyde (37% in water, 1.5 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction at room temperature for several hours.

    • Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane.

    • Dry the organic layer, filter, and concentrate.

    • To the crude product, add trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting group.

    • After completion, concentrate the reaction mixture and neutralize with a base to obtain the final product.

Protocol 3.2: Synthesis of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

This protocol describes the final steps to obtain the target compound.

Step-by-Step Methodology:

  • Step 1: Formylation of 1,3-Dimethylpyrrolidin-3-amine.

    • To a solution of 1,3-dimethylpyrrolidin-3-amine (1.0 eq) in a suitable solvent, add ethyl formate (1.5 eq).

    • Reflux the mixture for several hours until the reaction is complete.

    • Remove the solvent under reduced pressure to obtain the crude N-(1,3-dimethylpyrrolidin-3-yl)formamide.

  • Step 2: Reduction of the Formamide.

    • Dissolve the crude formamide from Step 1 in THF.

    • Carefully add lithium aluminum hydride (LAH) (2.0 eq) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for several hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate and purify the crude product by distillation or chromatography to yield 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine.

Application in Therapeutic Design: Bioisosteric Replacement and Scaffold Hopping

The synthesized 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine can serve as a versatile scaffold for the development of novel therapeutics. Two key strategies in medicinal chemistry, bioisosteric replacement and scaffold hopping, can be employed to optimize the properties of lead compounds derived from this core.[10][11]

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical and chemical properties to enhance the compound's biological activity or pharmacokinetic profile.[11][12] For instance, the N-methyl group could be replaced with other small alkyl groups or a cyclopropyl moiety to fine-tune lipophilicity and metabolic stability.

Scaffold Hopping: This involves replacing the core molecular framework with a different one while maintaining similar biological activity.[11] The pyrrolidine ring could be replaced with other five or six-membered heterocycles, such as piperidine or morpholine, to explore new chemical space and potentially improve drug-like properties.

Parameter Original Scaffold Potential Bioisostere/Scaffold Hop Rationale
Core Ring PyrrolidinePiperidine, AzetidineModulate pKa, conformational rigidity, and vectoral presentation of substituents.[13]
3-Position Substituent gem-DimethylCyclopropylMaintain steric bulk while reducing lipophilicity.
Side Chain Amine N-methylmethanamineN-ethylmethanamine, N-cyclopropylmethanamineExplore structure-activity relationships and impact on target binding.

Potential Therapeutic Targets and Applications

Derivatives of 3-aminopyrrolidine have shown promise as antagonists for chemokine receptors like CCR2, which are implicated in inflammatory diseases.[14] Furthermore, the pyrrolidine scaffold is a key component of many kinase inhibitors used in oncology.[2] The unique substitution pattern of 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine makes it a valuable starting point for exploring these and other therapeutic areas.

G cluster_targets Potential Therapeutic Areas Start 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Oncology Oncology (e.g., Kinase Inhibitors) Screening->Oncology Inflammation Inflammation (e.g., CCR2 Antagonists) Screening->Inflammation Neuro Neuroscience (e.g., Receptor Modulators) Screening->Neuro

Caption: Drug discovery workflow utilizing the novel scaffold.

Conclusion

While 1-(1,3-dimethylpyrrolidin-3-yl)-N-methylmethanamine is a novel chemical entity, its synthesis is achievable through established and robust chemical transformations. Its unique structural features present a compelling opportunity for the development of new therapeutic agents. By employing the synthetic strategies and design principles outlined in this guide, researchers can effectively explore the chemical space around this promising scaffold and potentially uncover next-generation therapeutics for a range of diseases.

References

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics.
  • ResearchGate. (n.d.). Synthesis of 1,3-disubstituted 5-oxopyrrolidines 12–19.
  • Maheshwari, P., & Bandyopadhyay, A. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2481–2507.
  • ResearchGate. (2022, January 12).
  • Benchchem. (2025).
  • Chen, C. Y., et al. (2017). Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole. Molecules, 22(10), 1645.
  • ResearchGate. (2010, May).
  • ResearchGate. (n.d.).
  • Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
  • Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7351–7356.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (n.d.).
  • Johnson, T. W., et al. (2016). Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space. Chemical Research in Toxicology, 29(3), 273–296.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Semantic Scholar. (n.d.).
  • Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
  • ResearchGate. (n.d.). Top selling drugs: Selected important drugs containing N-methyl moiety.
  • Al-Huniti, M. H., & El-Elimat, T. (2018). N-Dealkylation of Amines. Molecules, 23(12), 3122.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.).
  • Lim, J. W., et al. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099–2102.
  • Google Patents. (n.d.).
  • European Patent Office. (1999, January 8).
  • Open Research@CSIR-NIScPR. (n.d.).

Sources

Application

Application of Pyrrolidine Diamines in Targeted Protein Degrader (PROTAC) Linker Design: A Technical Guide

Introduction: The Critical Role of the Linker in PROTAC-Mediated Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate diseas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite architecture enables the PROTAC to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[7][8]

While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and productivity of the ternary complex.[7][9] The composition, length, and rigidity of the linker dictate the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of ubiquitination.[3] This guide focuses on the application of a specific class of linker components—pyrrolidine diamines—and explores how their unique structural features can be harnessed to design more potent and effective PROTACs.

Pyrrolidine Diamines: A Privileged Scaffold for Linker Design

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[10] Its five-membered, saturated heterocyclic structure provides a three-dimensional geometry that can effectively explore chemical space, often leading to enhanced binding affinity and selectivity.[10] When incorporated into a PROTAC linker, specifically as a diamine, this scaffold imparts a degree of conformational restraint that can be highly advantageous.[10]

The Rigidity Advantage: Pre-organizing for Ternary Complex Formation

Unlike flexible linkers, such as polyethylene glycol (PEG) or alkyl chains which can adopt numerous conformations, the pyrrolidine ring introduces a level of rigidity.[7][9] This rigidity can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[10] While excessive rigidity can sometimes hinder the necessary conformational adjustments for optimal protein-protein interactions, the balanced constraint offered by the pyrrolidine scaffold has proven effective in many PROTAC designs.[10] This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in a more stable ternary complex.[10]

Stereochemistry as a Design Element

Pyrrolidine-3,4-diamine exists as stereoisomers (cis/trans), and the specific stereochemistry of the diamine substituents provides a powerful tool for fine-tuning the spatial orientation of the warhead and the E3 ligase ligand.[10] This precise control over the geometry of the PROTAC can be crucial for achieving the optimal presentation of the two proteins to each other within the ternary complex. The synthesis of stereochemically pure pyrrolidine-3,4-diamine can be more complex than that of simpler, more flexible diamines, which is a key consideration in the drug development process.[10][11]

Impact on Physicochemical Properties

The compact and relatively rigid structure of pyrrolidine-based linkers can contribute to improved cell permeability compared to longer, more flexible, and more polar linkers.[10] Optimizing cell permeability is a significant challenge in PROTAC design, as these molecules often have a high molecular weight and fall outside the traditional "rule of five" for drug-likeness.[1][7] The incorporation of cyclic motifs like pyrrolidine can also enhance metabolic stability by shielding susceptible metabolic sites.[10][12]

Comparative Analysis of Diamine Linkers

To understand the unique contributions of pyrrolidine diamines, it is useful to compare their properties to other commonly used diamine linkers.

Linker TypeRepresentative StructureKey Structural & Functional Attributes
Flexible Acyclic EthylenediamineLinear and highly flexible, allowing it to adopt multiple conformations. This can aid in ternary complex formation but may come with an entropic penalty upon binding. Generally more polar, which can impact cell permeability.[10]
Cyclic (Six-membered) PiperazinePossesses chair/boat conformations, making it semi-rigid. This introduces conformational constraint, reducing the number of low-energy conformations. The basic nitrogens can be protonated, influencing solubility and cell permeability.[10]
Cyclic (Five-membered) Pyrrolidine-3,4-diamineOffers a rigid scaffold that can facilitate a pre-organized conformation for more stable ternary complexes. The stereochemistry of the diamine provides a handle for fine-tuning the spatial orientation of the connected moieties. Its compact structure can contribute to improved cell permeability.[10]

Experimental Protocols

The successful development of a PROTAC with a pyrrolidine diamine linker requires rigorous experimental evaluation. The following protocols outline key assays for characterizing these molecules.

Protocol 1: Synthesis of a Pyrrolidine Diamine-Containing PROTAC via Amide Coupling

This protocol describes a general strategy for synthesizing a PROTAC where the pyrrolidine diamine linker is connected to the warhead and the E3 ligase ligand via amide bonds. This assumes the warhead and E3 ligase ligand have available carboxylic acid functionalities and the pyrrolidine diamine is mono-Boc protected.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Warhead_COOH Warhead-COOH Intermediate_1 Warhead-Linker(Boc)-NH2 Warhead_COOH->Intermediate_1 HATU, DIPEA MonoBoc_Pyrrolidine Mono-Boc-Pyrrolidine Diamine MonoBoc_Pyrrolidine->Intermediate_1 Intermediate_2 Warhead-Linker-NH2 Intermediate_1->Intermediate_2 TFA, DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC HATU, DIPEA E3_Ligand_COOH E3 Ligase Ligand-COOH E3_Ligand_COOH->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using a mono-Boc protected pyrrolidine diamine linker and amide bond formation.

Materials:

  • Warhead with a carboxylic acid functional group

  • Mono-N-Boc protected pyrrolidine diamine (e.g., (3R,4R)-3-((tert-butoxycarbonyl)amino)-4-aminopyrrolidine)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

Procedure:

  • First Amide Coupling: a. Dissolve the warhead-COOH (1.0 equiv) in anhydrous DMF. b. Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 10 minutes at room temperature. c. Add a solution of mono-Boc-pyrrolidine diamine (1.2 equiv) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the mono-Boc protected warhead-linker intermediate.

  • Boc Deprotection: a. Dissolve the purified intermediate from step 1 in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS. c. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • Second Amide Coupling: a. Dissolve the deprotected warhead-linker intermediate from step 2 and the E3 ligase ligand-COOH (1.0 equiv) in anhydrous DMF. b. Add HATU (1.1 equiv) and DIPEA (3.0 equiv) and stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS. c. Upon completion, work up the reaction as described in step 1e-f. d. Purify the final PROTAC by flash column chromatography or preparative HPLC. e. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for Target Protein Degradation

This assay quantifies the reduction in the level of the target protein induced by the PROTAC.[10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. g. Wash the membrane with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane with TBST. j. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a compound's passive permeability across an artificial membrane, serving as a surrogate for cell permeability.[10]

Materials:

  • PAMPA plate system (e.g., 96-well format with donor and acceptor plates)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Test compounds (PROTACs)

  • Phosphate buffer saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: a. Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Preparation: a. Prepare solutions of the test compounds in PBS at a known concentration (e.g., 10 µM).

  • Assay Procedure: a. Add the compound solutions to the donor wells of the PAMPA plate. b. Add fresh PBS to the acceptor wells of the acceptor plate. c. Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubation: a. Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Quantification: a. After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: a. Calculate the permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] * (VA * VD) / ( (VA + VD) * Area * Time ) where [drug] is the concentration of the drug, V is the volume, A is the area of the membrane, and t is the incubation time.

Conclusion and Future Perspectives

The selection of a suitable linker is a critical decision in the design of potent and effective PROTACs.[10] Pyrrolidine-3,4-diamine offers a compelling structural scaffold that imparts rigidity and stereochemical control, which can be leveraged to optimize the performance of these bifunctional molecules.[10] The conformational constraint provided by the pyrrolidine ring can lead to improved target engagement, enhanced cell permeability, and favorable pharmacokinetic properties compared to more flexible linkers.[10] However, the increased synthetic complexity of stereochemically defined pyrrolidine derivatives must be considered.[10] Ultimately, the optimal linker is context-dependent, and the empirical evaluation through the synthesis and testing of a diverse linker library remains the most effective strategy for identifying the ideal candidate for a given drug design project.[10][13]

Diagram of the PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

  • Fujisawa, T., et al. (2025). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. Journal of Medicinal Chemistry, 68(1), 638–657. Available at: [Link]

  • ResearchGate. (n.d.). The PROTACs and generated linkers for BRD4-PROTAC-VHL by... [Download Scientific Diagram]. ResearchGate. Available at: [Link]

  • Kozicka, Z., & Thomä, N. H. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • American Chemical Society. (2026). Characterization of PROTAC-mediated complexes by native mass spectrometry and surface induced dissociation. ACS Spring 2026. American Chemical Society. Available at: [Link]

  • Ge, M., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Kiel, C., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Available at: [Link]

  • Khan, S., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. PMC - NIH. Available at: [Link]

  • Schwalm, M. P., et al. (2024). Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the... ResearchGate. Available at: [Link]

  • Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Semantic Scholar. Available at: [Link]

  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. Available at: [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available at: [Link]

  • Di, L., & Kerns, E. H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Available at: [Link]

  • Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • Wang, Y., et al. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI. Available at: [Link]

  • ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. Available at: [Link]

  • ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Baek, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of pyrrolidine diamines during long-term storage

A Guide to Preventing Oxidation and Degradation During Long-Term Storage Welcome to the technical support center for the handling and storage of pyrrolidine diamines. As a Senior Application Scientist, I've designed this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation and Degradation During Long-Term Storage

Welcome to the technical support center for the handling and storage of pyrrolidine diamines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of these critical compounds. Pyrrolidine diamines are invaluable scaffolds in medicinal chemistry and materials science, but their inherent reactivity, particularly the secondary amine functionalities, makes them susceptible to degradation over time.[1][2] This guide moves beyond simple checklists to explain the chemical principles behind proper storage, empowering you to make informed decisions that protect your research, ensure data reproducibility, and enhance safety.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental questions regarding the degradation of pyrrolidine diamines.

Q1: What are the primary causes of pyrrolidine diamine degradation during storage?

A1: The degradation of pyrrolidine diamines is primarily driven by two environmental factors: atmospheric oxygen and moisture.

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. This process is often initiated by atmospheric oxygen and can be accelerated by light and trace metal impurities. The oxidation can lead to the formation of N-oxides, imines, and eventually more complex degradation products, often presenting as a color change (e.g., yellowing or browning) in the material.[3][4] Amine antioxidants are frequently used in various industries to protect against such oxidative degradation.[5][6]

  • Hygroscopicity and Hydrolysis: Pyrrolidine diamines are often hygroscopic, meaning they readily absorb moisture from the air.[7][8] This absorbed water can act as a medium for unwanted reactions or, in some cases, lead to hydrolysis of functional groups on the molecule, compromising the compound's purity and structure.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide (CO₂) to form carbamate salts.[9] While this is sometimes a reversible process, it can alter the compound's physical and chemical properties.

Q2: My sample of a normally colorless pyrrolidine diamine has turned pink/yellow. What does this indicate?

A2: A color change, particularly to pink, yellow, or brown, is a strong visual indicator of chemical degradation. This is often due to the formation of oxidized species and other chromophoric (color-producing) byproducts. For instance, pink discoloration in some amine antioxidant emulsions has been attributed to oxidation at high pH.[10] While the compound may still be predominantly the desired material, the presence of color signifies that degradation has begun and the purity is compromised. For quantitative applications, repurification or the use of a fresh, uncompromised lot is strongly recommended.

Q3: How does temperature affect the stability of these compounds?

A3: Temperature plays a critical role by influencing the rate of chemical reactions. As a general rule, higher temperatures accelerate degradation.[11] Storing pyrrolidine diamines at reduced temperatures (e.g., 2-8 °C or -20 °C) slows down the kinetics of oxidation and other degradation pathways.[12] However, it is crucial to consider the freezing point of the compound and to prevent moisture condensation when removing refrigerated or frozen samples from storage. Always allow the container to warm to room temperature before opening.[7]

Part 2: Troubleshooting Guide - Proactive Storage Solutions

This section provides practical, actionable solutions to common storage challenges.

Issue 1: Protecting Against Atmospheric Exposure

Solution: Inert Gas Blanketing

The most effective method to prevent oxidation and reaction with atmospheric moisture and CO₂ is to store the compound under an inert atmosphere.[13][14][15] This process, known as inerting or blanketing, involves replacing the air in the headspace of the storage container with a non-reactive gas.[16]

  • Why it Works: Inert gases like nitrogen and argon physically displace oxygen, preventing it from coming into contact with the reactive amine.[17] This eliminates the primary reactant in the oxidation pathway.

  • Choosing an Inert Gas: Nitrogen is the most common choice due to its low cost and high availability.[13] Argon, being denser than nitrogen, can provide a more stable blanket over the material but is typically more expensive.[14] Carbon dioxide is generally not suitable as it can react with amines.[14][18]

FeatureNitrogen (N₂)Argon (Ar)
Relative Cost LowerHigher
Reactivity Inert under most conditionsHighly Inert
Density vs. Air Slightly less denseDenser
Primary Use Case General-purpose inerting for most air-sensitive chemicals.[13][17]High-value or extremely sensitive materials where its higher density provides a more robust protective layer.[14]
Issue 2: Combating Moisture Contamination

Solution: Proper Container Selection and Handling

Given their hygroscopic nature, preventing moisture ingress is paramount.

  • Container Choice: Use containers with tight-fitting seals. For highly sensitive materials, bottles with PTFE-lined caps or Sure/Seal™ style bottles are recommended.[18] Amber glass should be used to protect against light-induced degradation.[19]

  • Desiccants: For solids, storing the primary container within a secondary container (like a desiccator or a sealed bag) containing a desiccant like silica gel can provide an additional layer of protection.[8][20][21]

  • Handling: Minimize the time the container is open to the atmosphere. If you need to access the material frequently, consider aliquoting the bulk sample into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the entire batch.[7]

Logical Workflow: Selecting the Optimal Storage Conditions

The following diagram outlines the decision-making process for establishing a robust storage protocol for your pyrrolidine diamine.

StorageDecisionTree start Start: New Pyrrolidine Diamine Sample q1 Is the compound known to be air-sensitive or has it shown color change? start->q1 ans1_yes Store under Inert Atmosphere (Nitrogen or Argon) q1->ans1_yes Yes ans1_no Tightly Sealed Container is sufficient q1->ans1_no No q2 Is the compound hygroscopic or a liquid? ans1_yes->q2 ans1_no->q2 ans2_yes Use PTFE-lined cap or Sure/Seal™ bottle. Consider desiccator. q2->ans2_yes Yes ans2_no Standard tight-fitting cap q2->ans2_no No q3 What is the recommended storage temperature (see SDS/literature)? ans2_yes->q3 ans2_no->q3 ans3_ambient Store at Room Temp (18-25 °C) q3->ans3_ambient Ambient ans3_cold Refrigerate (2-8 °C) or Freeze (-20 °C) q3->ans3_cold Cold q4 Is the compound light-sensitive? ans3_ambient->q4 ans3_cold->q4 ans4_yes Use Amber Glass Bottle q4->ans4_yes Yes ans4_no Clear glass is acceptable q4->ans4_no No end_node Final Storage Protocol Established ans4_yes->end_node ans4_no->end_node

Sources

Optimization

Optimizing flash chromatography purification conditions for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Welcome to the Technical Support Center for the purification of complex basic amines. 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a highly polar diamine featuring both a tertiary pyrrolidine nitrogen and a sec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex basic amines. 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a highly polar diamine featuring both a tertiary pyrrolidine nitrogen and a secondary amine. Its dual basic centers present significant chromatographic challenges, primarily due to strong Brønsted acid-base interactions with standard stationary phases. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize your flash chromatography workflows.

Diagnostic Purification Workflow

G Start Crude 1-(1,3-Dimethylpyrrolidin-3-YL) -N-methylmethanamine Solubility Assess Sample Solubility Start->Solubility NP Normal Phase Chromatography Solubility->NP Soluble in organic solvents (DCM/Hexane) RP Reversed-Phase Chromatography Solubility->RP Soluble in polar solvents (MeOH/Water) BareSilica Bare Silica Gel (Risk of Silanol Binding) NP->BareSilica NH2Silica Amine-Functionalized Silica (KP-NH / RediSep Amine) NP->NH2Silica Preferred Method HighPH High pH Mobile Phase (Water/MeCN + 0.1% TEA) RP->HighPH Suppress ionization (Maintain free base) Modifier Add 1-5% TEA or NH4OH to Mobile Phase BareSilica->Modifier Neutralize acidic silanols NoModifier Hexane / EtOAc Gradient (No Modifiers Needed) NH2Silica->NoModifier

Workflow for selecting flash chromatography conditions for highly basic diamines.

Troubleshooting Guides & FAQs

Q1: Why does 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine exhibit severe peak tailing and irreversible adsorption on standard silica gel, even with highly polar solvent systems? Cause & Logic: Standard unbonded silica gel contains residual surface silanol groups (Si-OH) which act as weak Brønsted acids (pKa ~4.5–5.0). The target compound is a diamine with high pKa values. When passed through bare silica, the basic amines become protonated by the acidic silanols, forming tight ionic complexes. This acid-base interaction is the primary driver of peak streaking, band broadening, and poor mass recovery[1],[2]. Solution: To break this interaction, you must either neutralize the silica surface dynamically using mobile phase modifiers or use a stationary phase where the silanols are permanently shielded[2],[3].

Q2: I want to avoid using triethylamine (TEA) because it is difficult to remove post-purification. What is the best alternative for normal-phase chromatography? Cause & Logic: TEA is a common competitive amine modifier, but its boiling point (89 °C) and tendency to form salts make it notoriously difficult to remove completely from the purified free base, often requiring additional high-vacuum steps or aqueous workups[3]. Solution: Switch to an amine-functionalized silica column (e.g., KP-NH or RediSep Amine). These stationary phases feature a carbon tether end-capped with a primary amine covalently bonded to the silica surface[3]. This permanently neutralizes the underlying acidic silanols and creates a basic chromatographic environment[4]. You can elute the diamine using "softer" and highly volatile solvent systems like Hexane/Ethyl Acetate without adding any basic modifiers to the mobile phase[1],[4].

Q3: If I must use bare silica due to budget constraints, how should I optimize my mobile phase to ensure the diamine elutes cleanly? Logic: If bare silica is unavoidable, you must saturate the active silanol sites with a volatile competing base before and during the run to prevent the diamine from binding[5]. Solution: Use a Dichloromethane (DCM) / Methanol (MeOH) gradient supplemented with 1–2% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA)[6],[7].

  • Equilibration is critical: Flush the column with at least 3–5 column volumes (CV) of your starting mobile phase containing the modifier to fully neutralize the silica before loading your sample[6].

  • Modifier Choice: NH₄OH is generally preferred over TEA for this specific diamine because ammonia is highly volatile and easier to evaporate, though it requires a protic solvent like MeOH to remain miscible in the organic phase[2].

Q4: My target diamine is co-eluting with a structurally similar desmethyl pyrrolidine impurity. Normal phase isn't providing enough resolution. What next? Logic: Normal-phase chromatography separates primarily by polar interactions, which may be nearly identical for closely related pyrrolidine analogs. Reversed-phase (RP) chromatography separates by hydrophobicity. Solution: Utilize Reversed-Phase C18 Chromatography at a high pH . By adding 0.1% TEA to your water/acetonitrile gradient, you increase the mobile phase pH. This suppresses the ionization of the diamine, keeping it in its uncharged, free-base form[1]. In this lipophilic state, the compound is retained longer on the C18 column, allowing the subtle hydrophobic differences between the methylated target and the desmethyl impurity to drive baseline resolution[1],[7].

Quantitative Data: Condition Comparison

The following table summarizes the expected performance metrics when purifying highly basic pyrrolidine derivatives across different chromatographic systems.

Stationary PhaseMobile Phase SystemModifier RequiredTypical RecoveryResolution PotentialPost-Run Processing
Bare Silica (Unbonded) DCM / MeOHNoneLow (<40%)Poor (Severe Tailing)Standard Evaporation
Bare Silica (Unbonded) DCM / MeOH1-2% NH₄OHModerate (70-80%)ModerateEvaporation (Volatile)
Amine-Functionalized Hexane / EtOAcNoneHigh (>90%)Excellent (Sharp Peaks)Standard Evaporation
C18 Reversed-Phase Water / MeCN0.1% TEA (pH >10)High (>90%)Excellent (Hydrophobic)Lyophilization

Experimental Protocols

Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica

This protocol utilizes a self-validating mechanism: TLC development on a matching stationary phase ensures direct scalability to the preparative column.

  • Method Development (Self-Validation): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane and Ethyl Acetate (e.g., start at 80:20). Adjust the ratio until the target diamine shows an Retention Factor (Rf) of 0.2–0.3[8],[3]. Do not use standard silica TLC plates to predict amine-column behavior.

  • Column Equilibration: Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH) on the automated flash system. Equilibrate with 3 Column Volumes (CV) of the initial non-polar solvent mixture determined via TLC (e.g., 90:10 Hexane/EtOAc)[8].

  • Sample Loading: Dissolve the crude 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine in a minimal volume of Dichloromethane (DCM). Liquid-load directly onto the column. Critical Note: Avoid dry-loading onto bare silica powder for this step, as it will re-introduce the acidic silanols you are trying to avoid.

  • Gradient Elution: Run a linear gradient from the starting conditions to a higher concentration of the polar solvent (e.g., 100% Ethyl Acetate) over 10–15 CV[8].

  • Recovery: Pool the fractions containing the pure diamine and concentrate under reduced pressure. No acid/base extraction is required since no mobile phase modifier was used.

Protocol 2: High-pH Reversed-Phase Purification

Use this protocol when separating the target compound from structurally similar lipophilic impurities.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% v/v Triethylamine) and Solvent B (Acetonitrile + 0.1% v/v Triethylamine)[6]. Ensure the pH of Solvent A is alkaline to maintain the diamine in its free-base form[1].

  • Column Conditioning: Flush a C18 flash column with 3 CV of 100% Solvent B, followed by 5 CV of 95% Solvent A / 5% Solvent B to fully condition the stationary phase and establish the basic environment[5].

  • Sample Loading: Dissolve the sample in a compatible solvent (e.g., the initial mobile phase) and load onto the column[6].

  • Elution: Execute a shallow gradient from 5% B to 60% B over 15 CV. The un-ionized diamine will partition effectively into the C18 phase, separating from structurally similar impurities based on hydrophobicity.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and the volatile TEA modifier without applying excessive heat[6].

References

  • "How do I purify ionizable organic amine compounds using flash column chromatography?", biotage.com. 1

  • "Technical Support Center: Purifying Basic Amines via Column Chromatography", benchchem.com. 6

  • "When should I use an amine-bonded silica for flash chromatography?", biotage.com. 4

  • "Successful flash chromatography", biotage.com. 5

  • "Is there an easy way to purify organic amines?", biotage.com. 2

  • "Technical Support Center: Purification of Bulky Amines by Chromatography", benchchem.com. 8

  • "RediSep amine functionalized column", teledyneisco.com. 3

  • "Successful Flash Chromatography | Biotage", biotage.com. 7

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1,3-Dimethylpyrrolidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in reactions involving 1,3-dimethylpyrrolidine derivatives. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

The 1,3-dimethyl substitution pattern on the pyrrolidine ring introduces significant steric challenges that can impede reactivity and selectivity. The relative stereochemistry of the two methyl groups (cis or trans) dictates the conformational preferences of the ring, influencing the accessibility of the nitrogen lone pair and the approach of reagents to other positions on the ring. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 1,3-dimethylpyrrolidine derivatives often sluggish or low-yielding?

A1: The primary reason for poor reactivity is steric hindrance. The two methyl groups, particularly in the cis conformation, can create a sterically congested environment around the pyrrolidine ring. This has several consequences:

  • Shielding of the Nitrogen Atom: The lone pair of electrons on the nitrogen is sterically encumbered, making it a less effective nucleophile and more difficult to protonate or coordinate to a metal catalyst.

  • Hindered Approach of Reagents: The methyl groups can physically block the trajectory of incoming reagents, whether they are targeting the nitrogen for N-alkylation or acylation, or other ring positions for functionalization.

  • Unfavorable Transition States: The presence of the methyl groups can lead to high-energy transition states due to steric clashes, thus increasing the activation energy of the reaction.

Q2: I am struggling with the N-acylation of 1,3-dimethylpyrrolidine. What are the key parameters to optimize?

A2: N-acylation of sterically hindered secondary amines like 1,3-dimethylpyrrolidine is a common challenge. Here’s a systematic approach to troubleshooting:

  • Choice of Acylating Agent:

    • Highly Reactive Agents: For sterically demanding substrates, more reactive acylating agents are often necessary. Acyl chlorides or anhydrides are generally more effective than carboxylic acids requiring coupling agents.

    • Less Bulky Reagents: If possible, choose a less sterically demanding acylating agent.

  • Reaction Conditions:

    • Catalyst: The use of a catalyst can be crucial. 4-Dimethylaminopyridine (DMAP) is a common and effective nucleophilic catalyst for acylations of hindered alcohols and amines.

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or decomposition.

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard choices. For particularly stubborn reactions, a higher boiling point solvent like toluene or DMF might be beneficial, allowing for higher reaction temperatures.

  • Stoichiometry:

    • A slight excess (1.1 to 1.5 equivalents) of the acylating agent is typically recommended to drive the reaction to completion.[1]

Q3: My 1,3-dipolar cycloaddition to form a substituted 1,3-dimethylpyrrolidine is giving poor diastereoselectivity. How can I improve this?

A3: Diastereoselectivity in [3+2] cycloadditions is highly dependent on controlling the facial selectivity of the approach of the dipolarophile to the azomethine ylide. Steric hindrance plays a pivotal role here.[2]

  • Increase Steric Bulk: You can often improve diastereoselectivity by increasing the steric bulk of either the azomethine ylide or the dipolarophile. This will favor the approach from the less hindered face.[2]

  • Catalyst System: The choice of catalyst is critical. Lewis acids can coordinate to the reactants and organize the transition state to favor a specific diastereomer. Silver acetate (AgOAc) and other silver salts are known to be effective in promoting these reactions and influencing selectivity.[3][4]

  • Solvent and Temperature: These parameters can influence the transition state geometry. Screening different solvents and running the reaction at lower temperatures can sometimes enhance diastereoselectivity.

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation of 1,3-Dimethylpyrrolidine
Symptom Potential Cause Recommended Solution
Low or no conversion of starting material 1. Insufficient reactivity of the alkylating agent. - Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide).- Consider converting the alkyl alcohol to a better leaving group, such as a tosylate or triflate.
2. Steric hindrance preventing nucleophilic attack. - Increase the reaction temperature. Consider using a sealed tube or microwave reactor to reach higher temperatures safely.- Use a less sterically hindered base if applicable (e.g., proton sponge instead of triethylamine).
3. Poor solubility of reactants. - Screen different solvents. A more polar, higher-boiling solvent like DMF or DMSO may be beneficial.
Formation of quaternary ammonium salt (over-alkylation) 1. The N-alkylated product is more nucleophilic than the starting material. - Use a significant excess of the 1,3-dimethylpyrrolidine starting material. This is often impractical if the starting material is valuable.- Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[5]
2. Reaction conditions are too harsh. - Lower the reaction temperature once the initial alkylation has started.- Use a milder base.
Problem 2: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Symptom Potential Cause Recommended Solution
Low or no product formation 1. Steric hindrance around the nitrogen is preventing coordination to the palladium catalyst. - Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands designed for hindered substrates (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered amines.- Catalyst Precursor: Experiment with different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).
2. Inactive catalyst. - Ensure anhydrous and anaerobic conditions, as both oxygen and water can deactivate the catalyst. Degas solvents thoroughly.- Use a freshly opened bottle of the palladium precursor and ligand.
3. Inappropriate base. - The choice of base is crucial. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
Side reactions, such as hydrodehalogenation of the aryl halide 1. Slow rate of amination allows for competing pathways. - Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).- Optimize the reaction temperature. While higher temperatures can increase the rate, they can also promote side reactions. A careful optimization is needed.

Experimental Protocols

Protocol 1: Microwave-Assisted N-Acylation of 1,3-Dimethylpyrrolidine

This protocol is designed for challenging acylations where conventional heating gives low yields.

Materials:

  • 1,3-Dimethylpyrrolidine (1.0 equiv)

  • Acyl chloride or anhydride (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 1,3-dimethylpyrrolidine (1.0 equiv) and DMAP (0.1 equiv).

  • Dissolve the contents in anhydrous DCM.

  • Add triethylamine (1.5 equiv) to the solution.

  • Slowly add the acyl chloride or anhydride (1.2 equiv) to the stirred solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Pressure Reductive Amination

For the synthesis of highly substituted pyrrolidines where steric hindrance impedes imine formation and/or reduction at atmospheric pressure.

Materials:

  • Dicarbonyl precursor or ketone (1.0 equiv)

  • 1,3-Dimethylamine source (e.g., 1,3-dimethyl-4-aminopiperidine) (1.1 equiv)

  • Palladium catalyst (e.g., 5% Pd/C or Pd(OH)₂) (5-10 mol%)

  • Methanol or Ethanol

  • High-pressure autoclave

Procedure:

  • To the vessel of a high-pressure autoclave, add the carbonyl compound (1.0 equiv), the amine (1.1 equiv), the palladium catalyst, and the solvent.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.5-5 MPa).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (e.g., 4-24 hours).

  • After the reaction is complete, carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Conformational Isomers of 1,3-Dimethylpyrrolidine

cluster_cis cis-1,3-Dimethylpyrrolidine cluster_trans trans-1,3-Dimethylpyrrolidine cis_diaxial Diaxial (High Energy) cis_diequatorial Diequatorial (Low Energy) cis_diaxial->cis_diequatorial Ring Flip N_alkylation N-Alkylation (Approach of Electrophile) cis_diequatorial->N_alkylation More Hindered trans_ax_eq Axial-Equatorial trans_eq_ax Equatorial-Axial trans_ax_eq->trans_eq_ax Ring Flip trans_ax_eq->N_alkylation Less Hindered

Caption: Conformational isomers and their impact on nitrogen accessibility.

Troubleshooting Workflow for Low-Yield N-Alkylation

start Low Yield in N-Alkylation check_sm Check SM Conversion (TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present no_sm No Starting Material check_sm->no_sm increase_temp Increase Temperature (Conventional or MW) sm_present->increase_temp Yes side_products Check for Side Products no_sm->side_products more_reactive_e Use More Reactive Electrophile (R-I, R-OTf) increase_temp->more_reactive_e change_solvent Change Solvent (e.g., DMF, NMP) more_reactive_e->change_solvent overalkylation Over-alkylation? side_products->overalkylation slow_addition Slow Addition of Electrophile overalkylation->slow_addition Yes optimize Optimize Purification overalkylation->optimize No excess_amine Use Excess Amine slow_addition->excess_amine

Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.

References

  • PMC.

  • BenchChem.

  • IntechOpen.

  • BenchChem.

  • BenchChem.

  • BenchChem.

  • ResearchGate.

  • MDPI.

  • ResearchGate.

  • BenchChem.

  • ResearchGate.

  • PubChem.

  • BenchChem.

  • NIST.

  • Beilstein Journals.

  • PMC.

Sources

Optimization

Improving enantiomeric excess (ee) in the chiral resolution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Welcome to the technical support center for the chiral resolution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development who a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working to isolate the desired enantiomer of this critical chiral building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of improving enantiomeric excess (ee).

Introduction to the Challenge

The separation of enantiomers, a process known as chiral resolution, is a pivotal step in the synthesis of many active pharmaceutical ingredients (APIs). For 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, a chiral amine, the most industrially viable method for obtaining enantiomerically pure compounds is often through the formation of diastereomeric salts.[1][] This technique leverages the different physical properties of diastereomers, most notably their solubility, to effect separation via fractional crystallization.[1][3]

However, achieving high enantiomeric excess (ee) can be a significant challenge. Success is dependent on a multitude of interacting parameters, and optimization is often an empirical process. This guide is structured to provide a rational, scientifically grounded approach to overcoming common hurdles and systematically improving your resolution efficiency.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the chiral resolution of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine via diastereomeric salt formation.

Low Enantiomeric Excess (ee) in the Isolated Crystals

Q1: My initial crystallization yielded a solid with very low ee. What are the most likely causes and how can I improve it?

A1: Low ee in the first crop of crystals is a frequent challenge and typically points to insufficient differentiation in the solubilities of the two diastereomeric salts in your chosen solvent system. Here’s a systematic approach to troubleshooting this issue:

  • Re-evaluate Your Choice of Resolving Agent: The interaction between the chiral amine and the chiral acid is fundamental. If the initial choice is not providing adequate selectivity, screening other resolving agents is the most critical next step. For chiral amines, commonly successful resolving agents include:

    • Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-tartaric acid (DBTA), O,O'-di-p-toluoyl-tartaric acid (DPTTA)).[4]

    • Mandelic acid and its derivatives.[3][5]

    • Camphorsulfonic acid.

    • 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP).[6]

  • Systematic Solvent Screening: The solvent plays a crucial role in mediating the solubility of the diastereomeric salts. A solvent that is too good will keep both salts in solution, while a solvent that is too poor may cause them to precipitate together. It is advisable to screen a range of solvents with varying polarities.[7] Consider the following:

    • Alcohols: Methanol, ethanol, isopropanol.

    • Ketones: Acetone.

    • Esters: Ethyl acetate.

    • Aqueous mixtures: e.g., ethanol/water, isopropanol/water.

    • Solvent mixtures: Sometimes a mixture of a good solvent and a poor solvent (anti-solvent) can provide the optimal solubility differential.

  • Optimize the Molar Ratio of the Resolving Agent: The stoichiometry between the racemic amine and the chiral resolving agent can significantly impact which diastereomeric salt crystallizes and its purity. It is recommended to experiment with different molar ratios[1]:

    • 0.5 equivalents: This can sometimes lead to a more efficient separation.[3][8]

    • 1.0 equivalent: A common starting point for forming the neutral diastereomeric salt.

    • >1.0 equivalent (e.g., 1.5): This can favor the formation of acidic diastereomeric salts, which may have more favorable crystallization properties.[1]

  • Control the Cooling and Crystallization Rate: Rapid crystallization often traps impurities and the undesired diastereomer, leading to lower ee.

    • Slow Cooling: Allow the solution to cool gradually to the desired crystallization temperature. This promotes the formation of more ordered, purer crystals.

    • Maturation/Aging: Once the crystallization temperature is reached, allowing the slurry to stir for several hours (or even overnight) can enable the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer is favored.[9]

  • Recrystallization: It is rare to achieve >99% ee in a single crystallization step. The ee of the isolated solid can almost always be improved by one or more recrystallization steps from a suitable solvent.[1]

Poor or No Crystallization

Q2: I've mixed my racemic amine and resolving agent, but no crystals are forming, or I'm getting an oil. What should I do?

A2: The absence of crystallization or the formation of an oil indicates that the system is either not supersaturated or that the conditions are not conducive to crystal nucleation and growth.

  • Induce Crystallization:

    • Seeding: If you have a small amount of the desired diastereomeric salt (from a previous experiment or by synthesizing it from the pure enantiomer), adding a few seed crystals to the supersaturated solution can initiate crystallization.[10]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites.

  • Increase Supersaturation:

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the diastereomeric salts.

    • Anti-solvent Addition: Gradually add a solvent in which the diastereomeric salts are poorly soluble (an anti-solvent) to a solution of the salts in a good solvent.

  • Solvent Choice: The solvent may be too good, keeping the diastereomeric salts fully dissolved. Experiment with less polar solvents or solvent mixtures.

  • Purity of Starting Materials: Ensure that both the racemic amine and the chiral resolving agent are of high purity. Impurities can inhibit crystallization.

Low Yield of the Desired Enantiomer

Q3: My ee is high, but my yield is very low. How can I improve the recovery of the desired enantiomer?

A3: A low yield is a common trade-off for high purity. However, there are strategies to improve the overall process efficiency:

  • Optimize Solvent and Temperature: A different solvent or a slightly lower final crystallization temperature might decrease the solubility of the desired diastereomer, leading to a higher recovery. However, be mindful that this could also potentially lower the ee.

  • Racemization and Recycling of the Mother Liquor: The mother liquor from the crystallization is enriched in the undesired enantiomer. Instead of discarding it, you can:

    • Liberate the free amine from the mother liquor.

    • Racemize the enriched, undesired enantiomer (often through heating or treatment with a base).

    • Combine this racemized material with a fresh batch of racemic amine for the next resolution cycle. This strategy, often referred to as a "racemization-recycle" process, can theoretically increase the overall yield of the desired enantiomer to nearly 100%.[6]

Experimental Protocols

The following protocols are provided as a starting point. Optimization will be necessary for your specific experimental setup and purity requirements.

Protocol 1: Screening of Chiral Resolving Agents and Solvents

This protocol outlines a small-scale screening process to identify promising conditions for the resolution.

Workflow for Resolving Agent and Solvent Screening

G cluster_0 Preparation cluster_1 Salt Formation cluster_2 Crystallization Screening cluster_3 Analysis A Prepare stock solution of racemic amine C In separate vials, combine amine and resolving agent solutions (e.g., 0.5 and 1.0 eq.) A->C B Prepare stock solutions of chiral resolving agents (e.g., (+)-Tartaric Acid, (R)-(-)-Mandelic Acid) B->C D Evaporate solvent to obtain diastereomeric salt mixture C->D E Add screening solvents (e.g., EtOH, IPA, Acetone) to each vial D->E F Heat to dissolve, then cool slowly E->F G Observe for crystallization F->G H Isolate any crystals by filtration G->H I Liberate free amine from a small sample of crystals and mother liquor H->I J Analyze ee by chiral HPLC I->J

Caption: Workflow for screening resolving agents and solvents.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of racemic 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine in a suitable solvent like methanol (e.g., 100 mg/mL).

    • Prepare stock solutions of several chiral resolving agents (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid, O,O'-dibenzoyl-(2R,3R)-tartaric acid) in the same solvent at an equimolar concentration.

  • Diastereomeric Salt Formation:

    • In a series of small vials, combine the racemic amine solution with 0.5 and 1.0 molar equivalents of each resolving agent solution.

    • Remove the solvent under reduced pressure to obtain the diastereomeric salt mixtures.

  • Crystallization:

    • To each vial containing a salt mixture, add a small volume (e.g., 1 mL) of a screening solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate).

    • Gently heat the vials to promote dissolution.

    • Allow the vials to cool slowly to room temperature, and then if necessary, cool further in a refrigerator (4°C).

    • Observe the vials for crystal formation over 24-48 hours.

  • Analysis:

    • For any vials that have formed crystals, isolate the solid by filtration or centrifugation.

    • Take a small sample of the crystals and the corresponding mother liquor.

    • Liberate the free amine from each sample by dissolving in water and adding a base (e.g., 1M NaOH), followed by extraction with an organic solvent (e.g., dichloromethane).

    • Determine the enantiomeric excess of the amine in each sample using chiral HPLC.

Protocol 2: Preparative Scale Resolution and Recrystallization

This protocol is for a larger-scale resolution based on the optimized conditions identified in the screening phase.

Workflow for Preparative Resolution

G A Dissolve racemic amine and resolving agent in optimal solvent with heating B Cool slowly to crystallization temperature A->B C Age the slurry with stirring B->C D Filter to isolate diastereomeric salt (Crop 1) C->D E Analyze ee of Crop 1 D->E F Recrystallize Crop 1 from fresh solvent E->F If ee is not sufficient G Filter to isolate purified salt F->G H Analyze final ee G->H I Liberate free amine from purified salt H->I If ee > 99%

Caption: Preparative diastereomeric salt resolution workflow.

Methodology:

  • Dissolution: In a flask, dissolve racemic 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine and the optimized molar equivalent of the chosen chiral resolving agent in the predetermined optimal solvent. Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly towards the target crystallization temperature.

    • If available, seed the solution with a small amount of the desired diastereomeric salt once it becomes slightly cloudy.

    • Once the target temperature is reached, allow the mixture to stir (age) for 2-12 hours to improve crystal purity.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold crystallization solvent. This is your first crop of the diastereomerically enriched salt.

  • Analysis: Liberate the free amine from a small sample of the crystals and determine the diastereomeric and enantiomeric excess.

  • Recrystallization for ee Upgrade:

    • Dissolve the first crop of crystals in a minimum amount of hot, fresh solvent.

    • Allow the solution to cool slowly to induce recrystallization.

    • Isolate the purified crystals by filtration.

    • Repeat this process until the desired enantiomeric excess is achieved.

  • Liberation of the Enantiomerically Pure Amine:

    • Suspend the final, purified diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH or K₂CO₃ solution) until the pH is basic and all solids have dissolved.

    • Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Data Presentation

The success of a chiral resolution is highly dependent on the solubility difference between the two diastereomeric salts. The following table illustrates hypothetical data from a solvent screening experiment to guide your selection process.

Table 1: Illustrative Solvent Effects on Diastereomeric Salt Crystallization

Solvent SystemSolubility of Diastereomer 1 (mg/mL)Solubility of Diastereomer 2 (mg/mL)Solubility Ratio (S2/S1)Resulting ee of Crystals (%)
Ethanol50252.065
Isopropanol2054.085
Acetone100901.115
Ethyl Acetate15121.2520
IPA/Water (9:1)3065.090

In this example, Isopropanol and the IPA/Water mixture show the largest solubility difference and yield the highest initial ee, making them the most promising candidates for optimization.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of ee is crucial for guiding the optimization process.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Column: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel® or Chiralpak® are often effective for separating amine enantiomers.[11]

    • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an additive like diethylamine or trifluoroacetic acid to improve peak shape.[12]

    • Detection: UV detection is standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: In some cases, adding a chiral solvating agent to the NMR sample can induce a chemical shift difference between the signals of the two enantiomers, allowing for the determination of their ratio by integration.

References

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
  • Higashi, N., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
  • G.O. y Can, D. W. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Sánchez, C. N., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Fodor-Csorba, K., et al. (2001).
  • Lam, A. W. H., & Ng, K. M. (n.d.).
  • Qiu, J., et al. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Zand, R., et al. (2011).
  • Zhang, J., et al. (2023).
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Simonyi, I., et al. (2004). Resolution of N-methylamphetamine enantiomers with tartaric acid derivatives by supercritical fluid extraction. Tetrahedron: Asymmetry.
  • Pálovics, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Organic and Inorganic Chemistry.
  • Vedejs, E., & Jure, M. (2005).
  • Bosits, M. H., et al. (2022).
  • Chiacchio, M. A., et al. (2019). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. The Journal of Organic Chemistry.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Keglevich, G. (2018).
  • Chan, K.-S., et al. (2014). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. Organic & Biomolecular Chemistry.
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

  • SlidePlayer. (n.d.). Resolution of Enantiomers. [Link]

  • Forrest, K. A., & Le, N. H. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.

Sources

Troubleshooting

Minimizing unwanted side reactions during N-alkylation of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the functionalization of 1-(1,3-Dimethylpyrrolidin-3-Y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity challenges during the functionalization of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine .

This specific substrate presents a unique chemoselective challenge: it contains both a highly exposed cyclic tertiary amine (the pyrrolidine nitrogen) and an exocyclic secondary amine. Standard alkylation conditions frequently lead to runaway reactions, resulting in complex mixtures of quaternized byproducts. This guide provides mechanistically grounded troubleshooting strategies to achieve selective mono-alkylation.

Reaction Pathway Analysis

ReactionPathways SM 1-(1,3-Dimethylpyrrolidin-3-YL) -N-methylmethanamine RA Reductive Amination (Aldehyde, NaBH(OAc)3) SM->RA Highly Selective DA Direct Alkylation (Alkyl Halide, Base) SM->DA Prone to Over-reaction DP Target 3° Amine (Selective) RA->DP Self-Limiting DA->DP Moderate Yield SP1 Pyrrolidine Quaternization (Side Product) DA->SP1 Competing 3° Amine SP2 Exocyclic Quaternization (Side Product) DA->SP2 Over-alkylation

Reaction pathways comparing reductive amination versus direct alkylation outcomes.

Quantitative Impact of Reaction Conditions

To illustrate the causality of reagent selection on product distribution, the following table summarizes typical empirical data when targeting the tertiary amine product.

ParameterDirect Alkylation (Standard)Direct Alkylation (Optimized)Reductive Amination (Preferred)
Reagents Alkyl Halide, Et₃NAlkyl Halide, DIPEA or K₂CO₃Aldehyde/Ketone, NaBH(OAc)₃
Solvent DMFAcetonitrile (MeCN)DCE or THF
Temperature 60–80 °C0–25 °CRoom Temperature
Desired 3° Amine Yield 30–40%60–70%>85%
Quaternization (Side Product) >30%<10%Negligible (<1%)
Chemoselectivity PoorModerateExcellent
Deep-Dive FAQs: Troubleshooting & Causality

Q1: Why does direct alkylation of this substrate result in complex mixtures and low yields? A: The substrate possesses two competing nucleophilic centers. While your target is the exocyclic secondary amine, the N1-pyrrolidine nitrogen is a cyclic tertiary amine. Cyclic amines have their alkyl substituents "tied back" in a ring, exposing the nitrogen lone pair and making them exceptionally nucleophilic. As highlighted by [1], direct amine alkylation via SN2 is notoriously difficult to control because the resulting tertiary amine (and the existing cyclic one) can readily attack the alkyl halide, leading to a runaway reaction and quaternary ammonium salt formation.

Q2: How does Reductive Amination prevent quaternization? A: Reductive amination fundamentally alters the reaction mechanism. Instead of relying on an SN2 displacement, the secondary amine condenses with a carbonyl compound (aldehyde or ketone) to form an electrophilic iminium ion. This intermediate is then selectively reduced by a mild hydride source. Because a tertiary amine lacks the N-H bond required to form a stable iminium ion, the reaction is inherently self-limiting. According to [2], Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation due to its exceptional chemoselectivity, completely bypassing the quaternization pathways.

Q3: The exocyclic amine is adjacent to a quaternary carbon (C3 of the pyrrolidine). Does this steric bulk affect the reaction? A: Yes. The C3 position is fully substituted, creating a sterically demanding microenvironment. In direct alkylation, this steric bulk raises the activation energy for the SN2 transition state, slowing down the desired reaction and allowing the less hindered (but already tertiary) pyrrolidine nitrogen to compete effectively. Reductive amination is less sensitive to this specific steric bulk because iminium formation is generally faster and more reversible than an irreversible SN2 substitution.

Q4: If my synthetic route mandates an alkyl halide, how can I suppress side reactions? A: You must manipulate the kinetics. Lowering the temperature (0–20 °C) reduces the kinetic energy available, favoring the SN2 reaction of the less sterically hindered secondary amine over the quaternization of the tertiary amine. Furthermore, transitioning from DMF to Acetonitrile (MeCN) and utilizing a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) prevents the base from participating in side reactions, a strategy corroborated by optimization studies on [3].

Decision Logic Workflow

Troubleshooting Issue Issue: High Quaternization Detected by LC-MS CheckMethod Evaluate Current Alkylation Strategy Issue->CheckMethod IsDirect Using Alkyl Halides? CheckMethod->IsDirect SwitchRA Switch to Reductive Amination (Carbonyl + NaBH(OAc)3) IsDirect->SwitchRA Yes (Recommended Fix) OptDA Optimize Direct Alkylation IsDirect->OptDA Must use Alkyl Halide Temp Lower Temp (0-20°C) Control Kinetics OptDA->Temp Base Use Hindered Base (e.g., DIPEA) OptDA->Base Solvent Switch Solvent (MeCN instead of DMF) OptDA->Solvent

Decision logic workflow for troubleshooting over-alkylation side reactions.

Validated Experimental Protocols
Protocol A: Highly Selective Reductive Amination (Recommended)

This protocol utilizes an iminium-ion intermediate to ensure absolute chemoselectivity, preventing quaternization of the pyrrolidine core.

Step 1: Iminium Formation

  • Action: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine and 1.05 equivalents of the target aldehyde/ketone in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir for 1–2 hours at room temperature.

  • Causality: Pre-forming the iminium ion before introducing the reducing agent prevents the premature reduction of the carbonyl compound to an alcohol, maximizing atom economy.

Step 2: Selective Reduction

  • Action: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes. Stir at room temperature for 4–12 hours.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively targets the highly electrophilic iminium ion without reducing unreacted carbonyls.

Step 3: Quench and Validation

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The desired tertiary amine will elute as a distinct peak with an [M+H]⁺ mass corresponding to the mono-alkylated product. Because quaternization is mechanistically impossible here, you will not observe any[M+2R]⁺ or permanently charged species eluting near the void volume.

Protocol B: Optimized Direct N-Alkylation (Alternative)

Use this protocol only if the alkyl group cannot be derived from a commercially available or easily synthesized carbonyl compound.

Step 1: System Preparation

  • Action: Dissolve the diamine substrate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous Acetonitrile (MeCN) to a concentration of 0.1 M. Cool the mixture to 0 °C in an ice bath.

  • Causality: MeCN accelerates the desired SN2 trajectory due to its polar aprotic nature, while DIPEA acts strictly as a non-nucleophilic proton scavenger, preventing base-induced degradation or side reactions.

Step 2: Controlled Electrophile Addition

  • Action: Dissolve the alkyl halide (0.95 eq) in a small volume of MeCN and add it dropwise via a syringe pump over 45 minutes.

  • Causality: Utilizing a sub-stoichiometric amount of the alkyl halide and adding it slowly keeps the local concentration of the electrophile extremely low. This kinetically favors the reaction with the most abundant nucleophile (the starting material) rather than the newly formed product.

Step 3: Monitoring and Workup

  • Action: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (using a highly polar eluent system, e.g., DCM:MeOH:NH₄OH). Quaternary ammonium salts will appear as baseline spots (Rf = 0.0). If baseline spots become prominent before the starting material is consumed, halt the reaction immediately to preserve the yield of the mono-alkylated product.

References
  • Master Organic Chemistry. Alkylation of Amines (Sucks!).[Link]

Reference Data & Comparative Studies

Validation

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine vs 1-(1-methylpyrrolidin-3-yl)methanamine in drug design

Beyond the Scaffold: A Comparative Guide to 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine vs. 1-(1-Methylpyrrolidin-3-yl)methanamine in Drug Design Executive Summary The pyrrolidine-methanamine motif is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Scaffold: A Comparative Guide to 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine vs. 1-(1-Methylpyrrolidin-3-yl)methanamine in Drug Design

Executive Summary

The pyrrolidine-methanamine motif is a privileged scaffold in medicinal chemistry, frequently deployed in the design of aminergic G-protein coupled receptor (GPCR) ligands (e.g., Dopamine D2/D3, Muscarinic M1) and enzyme inhibitors (e.g., Spermine Oxidase)[1][2][3]. However, subtle structural modifications to this core—specifically at the C3 position and the terminal amine—can drastically alter a drug candidate's pharmacokinetic (PK) profile, target affinity, and synthetic tractability.

This guide provides an objective, data-driven comparison between two critical building blocks:

  • Alternative A: 1-(1-methylpyrrolidin-3-yl)methanamine (Primary amine, tertiary C3)

  • Alternative B: 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine (Secondary amine, quaternary C3)

Structural & Physicochemical Profiling

The fundamental differences between these two scaffolds lie in the degree of substitution. Alternative A represents a highly flexible, unhindered primary amine. In contrast, Alternative B introduces a "magic methyl" at the C3 position, creating a quaternary carbon, alongside an N-methylated secondary amine.

The Causality of Physicochemical Shifts:

  • Conformational Restriction: The gem-disubstituted-like center at C3 in Alternative B induces a localized Thorpe-Ingold effect. This restricts the rotameric freedom of the methanamine side chain, locking the basic nitrogen into a more defined spatial vector[4].

  • Desolvation & Basicity: The N-methylation in Alternative B removes one hydrogen-bond donor (HBD) and increases lipophilicity. When binding to the conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs), the secondary amine alters the desolvation penalty and the geometry of the resulting salt bridge[3].

Table 1: Physicochemical Comparison
Property1-(1-methylpyrrolidin-3-yl)methanamine1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamineImpact on Drug Design
Molecular Formula C6H14N2C8H18N2-
Molecular Weight 114.19 g/mol 142.24 g/mol Both are highly ligand-efficient (LE) low-MW fragments.
H-Bond Donors (HBD) 2 (Primary Amine)1 (Secondary Amine)Alt B improves membrane permeability (lower polar surface area).
H-Bond Acceptors (HBA) 22Equal capacity for receptor H-bond interactions.
C3 Stereocenter Tertiary (has alpha-proton)Quaternary (sterically hindered)Alt B blocks alpha-oxidation and restricts conformation.
Calculated LogP -0.55~0.45Alt B is significantly more lipophilic, favoring BBB penetration.

Target Engagement & Binding Thermodynamics

When optimizing ligands for deep, hydrophobic binding pockets, the entropic penalty of freezing a flexible primary amine (Alternative A) can limit binding affinity. Alternative B circumvents this through pre-organization.

G cluster_0 1-(1-methylpyrrolidin-3-yl)methanamine cluster_1 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine A1 Tertiary C3 Primary Amine A2 High Conformational Flexibility A1->A2 A3 High Entropic Penalty Upon Binding A2->A3 B1 Quaternary C3 Secondary Amine B2 Steric Hindrance & Conformational Lock B1->B2 B3 Pre-organized Vector (Lower Entropic Penalty) B2->B3

Figure 1: Thermodynamic logic of conformational restriction via C3 and N-methylation.

Metabolic Stability & Pharmacokinetics

Primary amines (Alternative A) are notorious liabilities in neuro-active drugs due to rapid oxidative deamination by Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO)[5]. Furthermore, the tertiary C3 carbon is susceptible to Cytochrome P450 (CYP)-mediated alpha-hydroxylation, leading to ring-opening or dealkylation.

Alternative B serves as a metabolic shield. The secondary amine is a poorer substrate for MAO, and the quaternary C3 carbon physically blocks alpha-oxidation, significantly extending the biological half-life.

Experimental Protocol 1: Self-Validating Microsomal Stability Assay (HLM)

To objectively compare the intrinsic clearance ( CLint​ ) of both scaffolds, utilize this self-validating Human Liver Microsome (HLM) assay.

Step-by-Step Methodology:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (Alternative A or B) at a 1 µM final concentration.

  • Self-Validation Controls:

    • Positive Control: Verapamil (1 µM) to confirm CYP450 activity.

    • Negative Control: Test compound + HLM without the NADPH regenerating system (differentiates enzymatic degradation from chemical instability).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and CLint​ .

Synthetic Workflows & Scaffold Incorporation

While Alternative B offers superior pharmacological properties, it presents a synthetic challenge. The neopentyl-like steric bulk of the quaternary C3 center, combined with the secondary amine, drastically reduces nucleophilicity compared to the unhindered primary amine of Alternative A. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields for Alternative B.

Workflow N1 Target Carboxylic Acid N2 HATU / DIPEA (Activation) N1->N2 N3 Active Ester Intermediate N2->N3 N4 Add Pyrrolidine-Methanamine (Primary vs. Secondary) N3->N4 N5 Amide Bond Formation (RT, 2-12 hours) N4->N5 N6 LC-MS Monitoring & Purification N5->N6

Figure 2: Optimized Amide Coupling Workflow for sterically hindered pyrrolidine amines.

Experimental Protocol 2: Sterically Demanding Amide Coupling

To successfully incorporate Alternative B, highly reactive uronium salts (like HATU or COMU) are required.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Validation: Monitor via LC-MS to confirm the disappearance of the carboxylic acid mass.

  • Coupling: Add the amine building block (1.2 equiv).

    • For Alternative A: Stir at room temperature for 2 hours.

    • For Alternative B: Heat to 40°C and stir for 12 hours due to steric hindrance.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ .

  • Extraction & Purification: Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify via reverse-phase preparative HPLC.

Comparative Performance Matrix

Based on literature precedent for similar substituted pyrrolidines in CNS and oncology drug discovery[2][4], the following matrix summarizes expected performance outcomes when substituting these scaffolds into a lead molecule.

Table 2: Performance & Application Matrix
MetricAlternative A (Primary Amine)Alternative B (Secondary Amine, Quat C3)
Receptor Subtype Selectivity Low to Moderate (Flexible vector)High (Rigid vector probes specific sub-pockets)
Metabolic Half-Life ( t1/2​ ) Short (< 30 mins in HLM)Extended (> 90 mins in HLM)
Synthetic Tractability Excellent (Rapid coupling/alkylation)Moderate (Requires optimized coupling conditions)
Ideal Application Early hit-finding, fragment librariesLead optimization, overcoming PK liabilities

Conclusion

The choice between 1-(1-methylpyrrolidin-3-yl)methanamine and 1-(1,3-Dimethylpyrrolidin-3-yl)-N-methylmethanamine dictates the trajectory of a drug optimization program. Alternative A is an excellent, highly reactive scaffold for rapid library generation and early structure-activity relationship (SAR) exploration. However, if a lead candidate suffers from poor oral bioavailability, rapid MAO/CYP-mediated clearance, or lacks target selectivity, transitioning to Alternative B leverages the "magic methyl" effect and steric shielding to rescue the molecule's pharmacokinetic and pharmacodynamic profile.

References

  • Keck, T. M., Burzynski, C., Shi, L., & Newman, A. H. (2014). Beyond small-molecule SAR: using the dopamine D3 receptor crystal structure to guide drug design. Advances in Pharmacology, 69, 267–300. Available at:[Link]

  • Kumar, V., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. Available at:[Link]

  • Gobbi, L., et al. (2015). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. (2025). Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • ResearchGate. (2025). N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Basicity: Dimethylpyrrolidine Derivatives vs. Standard Piperidines

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the basicity of nitrogen-containing heterocycles is a critical parameter influencing a molecule's pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the basicity of nitrogen-containing heterocycles is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. The ability of a compound to accept a proton at physiological pH, quantified by its pKa value, governs its solubility, membrane permeability, and interaction with biological targets. This guide provides an in-depth comparison of the basicity of various dimethylpyrrolidine derivatives against the well-established piperidine scaffold, offering both theoretical insights and practical experimental guidance for the discerning researcher.

Introduction: The Significance of Basicity in Drug Design

The pKa of a drug molecule is a pivotal physicochemical property that dictates its degree of ionization in different biological compartments. For nitrogenous bases, a higher pKa value corresponds to a stronger base, meaning it will be predominantly protonated at physiological pH (around 7.4). This protonated, charged form often enhances aqueous solubility but can hinder passage through lipophilic biological membranes. Conversely, the neutral, unprotonated form is more lipophilic and can more readily cross cell membranes. Therefore, fine-tuning the basicity of a lead compound is a key strategy in optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Piperidine, a six-membered saturated heterocycle, is a ubiquitous motif in pharmaceuticals due to its favorable physicochemical properties and synthetic tractability. However, the exploration of alternative scaffolds, such as the five-membered pyrrolidine ring system and its substituted derivatives, offers opportunities to modulate basicity and other properties to achieve a desired therapeutic profile. This guide focuses on the impact of methyl substitution on the pyrrolidine ring and compares the resulting basicity to that of standard piperidines.

Structural Considerations: Piperidine vs. Pyrrolidine

The fundamental difference between piperidine and pyrrolidine lies in their ring size. This seemingly small structural change has significant implications for the conformation of the ring and the hybridization of the nitrogen atom's lone pair of electrons, which in turn affects basicity.

  • Piperidine: The six-membered ring of piperidine predominantly adopts a stable chair conformation, which minimizes steric strain. The nitrogen lone pair occupies an sp³ hybridized orbital.

  • Pyrrolidine: The five-membered ring of pyrrolidine is more conformationally flexible, adopting various envelope and twist conformations. The C-N-C bond angles in the pyrrolidine ring are smaller than the ideal tetrahedral angle of the piperidine ring. This deviation from ideal geometry can influence the hybridization of the nitrogen's lone pair, imparting more p-character and potentially increasing its availability for protonation.

Comparative Basicity: A Data-Driven Analysis

The basicity of an amine is experimentally determined and expressed as the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The following table summarizes the experimentally determined pKa values for our compounds of interest.

CompoundStructurepKa of Conjugate AcidReference
Piperidine11.12[1]
N-Methylpiperidine10.08[2][3][4]
Pyrrolidine11.27[5]
1,2-Dimethylpyrrolidine10.26
cis-2,5-DimethylpyrrolidineNot available
trans-2,5-DimethylpyrrolidineNot available
cis-3,4-DimethylpyrrolidineNot available
trans-3,4-DimethylpyrrolidineNot available

Analysis of the Data:

From the available data, several key trends emerge:

  • Pyrrolidine vs. Piperidine: Pyrrolidine (pKa = 11.27) is slightly more basic than piperidine (pKa = 11.12)[1][5]. This is often attributed to the differing hybridization of the nitrogen lone pair. The smaller C-N-C bond angles in the five-membered ring of pyrrolidine are thought to increase the p-character of the lone pair orbital, making it higher in energy and more available for protonation.

  • Effect of N-Methylation: The addition of a methyl group to the nitrogen of piperidine to form N-methylpiperidine results in a significant decrease in basicity (pKa = 10.08)[2][3][4]. This is a classic example of the "anomalous" order of amine basicity in aqueous solution, where the expected increase in basicity due to the electron-donating inductive effect of the methyl group is outweighed by a decrease in the stability of the protonated form due to reduced solvation.

  • Effect of C-Methylation: The pKa of 1,2-dimethylpyrrolidine (10.26) is lower than that of pyrrolidine. This is likely due to the electron-donating inductive effect of the methyl group being offset by steric hindrance around the nitrogen, which can impede both protonation and solvation of the resulting cation.

Expected Basicity of Dimethylpyrrolidine Isomers:

  • 2,5-Dimethylpyrrolidines: The methyl groups at the 2 and 5 positions are expected to exert both an inductive and a steric effect. The inductive effect should increase basicity, while the steric effect, by hindering the approach of a proton and the solvation of the conjugate acid, should decrease it. The stereochemistry (cis vs. trans) will likely play a role, with the cis isomer potentially exhibiting greater steric hindrance.

  • 3,4-Dimethylpyrrolidines: With the methyl groups located further from the nitrogen atom, their steric effect on the lone pair will be significantly reduced compared to the 2,5-isomers. Therefore, the electron-donating inductive effect is expected to be the dominant factor, leading to an increase in basicity compared to unsubstituted pyrrolidine. The difference in basicity between the cis and trans isomers is expected to be minimal.

Experimental Determination of pKa

For a definitive comparison, the experimental determination of the pKa values for the dimethylpyrrolidine derivatives is essential. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid, such as HCl) to a solution of the amine (the analyte). The pH of the solution is monitored throughout the titration using a pH meter. A plot of pH versus the volume of titrant added will yield a titration curve. The pKa of the amine's conjugate acid is equal to the pH at the half-equivalence point, where half of the amine has been protonated.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Dissolve known weight of amine in water setup Calibrate pH meter and set up titration apparatus prep_amine->setup prep_titrant Prepare standardized strong acid titrant (e.g., 0.1 M HCl) prep_titrant->setup titrate Add titrant in small increments, recording pH after each addition setup->titrate plot Plot pH vs. volume of titrant added titrate->plot find_ep Determine the equivalence point (inflection point of the curve) plot->find_ep find_half_ep Identify the half-equivalence point (half the volume of the equivalence point) find_ep->find_half_ep determine_pka The pH at the half-equivalence point is the pKa find_half_ep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration

Materials and Equipment:

  • Dimethylpyrrolidine derivative or piperidine standard

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

  • Analytical balance

Procedure:

  • Preparation of the Amine Solution:

    • Accurately weigh approximately 1 mmol of the amine into a 100 mL beaker.

    • Add 50 mL of deionized water and a magnetic stir bar.

    • Stir the solution until the amine is completely dissolved.

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

    • Rinse the buret with the standardized HCl solution and then fill it.

    • Immerse the pH electrode in the amine solution, ensuring the bulb is fully covered and the stir bar does not hit it.

    • Begin stirring the solution at a moderate, constant speed.

  • Titration:

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small increments (e.g., 0.5 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly, decrease the increment size (e.g., to 0.1 mL) to accurately capture the equivalence point.

    • Continue the titration until the pH begins to level off again after the steep inflection.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection in the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak of the derivative curve.

    • Calculate the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa of the conjugate acid of the amine is the pH of the solution at the half-equivalence point.

Conclusion and Future Directions

For drug development professionals, the choice between a piperidine and a substituted pyrrolidine scaffold is a nuanced one. While piperidines offer a well-understood and synthetically accessible platform, dimethylpyrrolidines provide opportunities for fine-tuning basicity and exploring novel chemical space. The provided experimental protocol for pKa determination by potentiometric titration offers a reliable method for characterizing new compounds and building a robust understanding of their physicochemical properties. Future work should focus on the systematic experimental determination of the pKa values for a wider range of substituted pyrrolidines to further enrich our understanding of structure-basicity relationships and guide the rational design of new therapeutic agents. For compounds where experimental determination is challenging, computational pKa prediction methods can also serve as a valuable tool[6][7][8].

References

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link][1]

  • The Merck Index, 13th Edition. (2001). Piperidine.
  • ChemBK. 1-Methylpiperidine. [Link][9]

  • Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society.[10][11]

  • Wikidata. N-methylpiperidine. [Link][4]

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link][12]

  • Wikipedia. Pyrrolidine. [Link][5]

  • ResearchGate. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. [Link][13]

  • ResearchGate. Experimental pKa values of amine hydrochlorides. [Link][14]

  • DrugBank. Piperidine Hydrochloride. [Link][15]

  • PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link][6]

  • PubMed. (2021). N Basicity of Substituted Fullero[16]/[17]pyrrolidines According to DFT/TD-DFT Calculations and Chemical Thermodynamics. [Link][18]

  • SciSpace. (2020). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. [Link][19]

  • Beilstein Journals. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. [Link][20][21]

  • Semantic Scholar. Computational Estimation of the PKa's of Purines and Related Compounds. [Link][7]

  • Global Substance Registration System. 2,5-DIMETHYLPYRROLIDINE, (2S,5S)-. [Link][22]

  • NIST WebBook. 2,5-Dimethyl-pyrrolidine. [Link][23]

  • ResearchGate. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link][8]

  • NIST WebBook. 3,4-Dimethyl pyrrolidine (E). [Link][24]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link][25]

  • ResearchGate. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: The dissociation of phthalic acid and its isomers. [Link][26]

  • PlumX. Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. [Link]

  • ResearchGate. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. [Link]

Sources

Validation

A Comparative Guide to HPLC-UV Method Validation for Purity Assessment of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

In the landscape of pharmaceutical development and quality control, the rigorous assessment of drug substance purity is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of drug substance purity is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity determination of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, a tertiary amine of interest in pharmaceutical research. We will delve into the rationale behind experimental choices, present a detailed validation protocol in line with international regulatory standards, and compare the HPLC-UV approach with alternative analytical technologies.

The Criticality of Purity for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a chiral tertiary amine. Its chemical structure, featuring a quaternary carbon at the 3-position of the pyrrolidine ring, presents a potential for stereoisomers. Impurities, including enantiomeric and diastereomeric variants, as well as process-related impurities and degradation products, can significantly impact the compound's pharmacological and toxicological profile. Therefore, a validated, stability-indicating analytical method is paramount for ensuring the quality of this compound.

HPLC-UV Method: A Robust Approach for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating components of a mixture.[1][2] Coupled with a UV detector, it offers a reliable and widely accessible method for quantifying impurities in pharmaceutical substances.

Proposed HPLC-UV Method Parameters

Given the amine nature of the target compound, a reversed-phase HPLC method is a logical starting point. The basic nitrogen atoms will be protonated at acidic pH, making them suitable for analysis on a C18 column.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for a wide range of small molecules. The C18 stationary phase offers robust performance.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic amine analytes. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 20% B to 80% B over 20 minutesA gradient elution is necessary to separate impurities with a range of polarities and to elute the main component in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmWhile the compound lacks a strong chromophore, many organic molecules, including amines, exhibit absorbance in the low UV range. This wavelength provides general-purpose detection for the main component and potential impurities.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and good peak shape.

Validation of the HPLC-UV Method: A Step-by-Step Protocol

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[3] The validation process will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

Experimental Workflow for HPLC-UV Method Validation

HPLC-UV Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Propose Initial HPLC Conditions MD_Optimize Optimize Separation & Detection MD_Start->MD_Optimize MD_End Finalized Analytical Method MD_Optimize->MD_End Specificity Specificity MD_End->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Complete Validation

Caption: Workflow for the development and subsequent validation of the HPLC-UV method.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8]

Protocol:

  • Prepare a solution of the 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine reference standard.

  • Prepare a solution of the sample spiked with known related substances and potential impurities.

  • Prepare a placebo solution (if applicable for a drug product).

  • Prepare a diluent blank.

  • Inject all solutions and compare the chromatograms. The peak for the main component should be free of interference from other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from the limit of quantitation (LOQ) to 150% of the expected sample concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Protocol:

  • Prepare a sample matrix spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[9]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Analyze six replicate samples of the same concentration on a different day, by a different analyst, and/or on a different instrument.

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a sample under each varied condition and compare the results to those obtained under the normal conditions.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic
Detection Wavelength ± 2 nm

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Comparison with Alternative Analytical Methods

While HPLC-UV is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages for specific applications.

Analytical TechniqueAdvantagesDisadvantagesBest Suited For
HPLC-UV Robust, reliable, widely available, cost-effective.Limited sensitivity for compounds with poor UV absorbance, not inherently structure-specific.Routine quality control, purity analysis of known compounds.
HPLC-MS (Mass Spectrometry) High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity, potential for matrix effects.Impurity profiling, identification of unknown impurities, trace analysis.
Gas Chromatography (GC-MS) Excellent for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like many amines, high temperatures can cause degradation.Analysis of residual solvents and volatile impurities.
Chiral HPLC Can separate enantiomers.[10][11]Requires specialized chiral stationary phases, method development can be more complex.Enantiomeric purity determination.
Capillary Electrophoresis (CE) High separation efficiency, small sample volume, rapid analysis.[10]Lower sensitivity compared to HPLC, less robust for routine QC.Chiral separations, analysis of charged molecules.

Conclusion

The validation of an HPLC-UV method for determining the purity of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine is a systematic process that ensures the reliability and accuracy of the analytical data. The proposed method, based on reversed-phase chromatography, provides a solid foundation for routine quality control. The choice of an analytical technique should always be guided by the specific requirements of the analysis. For comprehensive impurity profiling and the assessment of enantiomeric purity, complementary techniques such as HPLC-MS and chiral HPLC are invaluable. This guide provides the framework for establishing a robust analytical control strategy for this pharmaceutical compound, ensuring its quality and safety.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. April 2023. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]

  • ECA Academy. Further Modifications to USP Chapter <621> Chromatography Published for Comment. March 2025. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine and Its Analogs

This guide provides a comprehensive framework for evaluating and comparing the in vitro cytotoxic profiles of a novel parent compound, 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, and its structurally related ana...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating and comparing the in vitro cytotoxic profiles of a novel parent compound, 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, and its structurally related analogs. The methodologies, data interpretation, and mechanistic insights detailed herein are designed to guide researchers, scientists, and drug development professionals in making informed decisions during early-stage compound screening.

The pyrrolidine scaffold is a crucial structural motif in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this five-membered nitrogen-containing heterocycle have shown significant potential as anticancer agents.[3][4] Understanding the structure-activity relationships (SAR) that govern their cytotoxic effects is paramount for optimizing lead compounds.[1][5] This guide uses 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, a tertiary amine-containing pyrrolidine derivative, as a case study to illustrate a robust, self-validating protocol for cytotoxicity comparison.

Experimental Design & Rationale

The primary objective is to quantify and compare the cytotoxic potential of the parent compound and its analogs. To achieve this, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6][7] The assay relies on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The intensity of the resulting color is directly proportional to the number of viable cells.

Cell Line Selection: The human cervical cancer cell line, HeLa, has been chosen for this study. HeLa cells are a well-characterized, robust, and widely used model in cancer research and toxicology studies.[10][11] Their culture conditions are well-established, ensuring reproducibility.[12]

Compound Analogs: For this comparative guide, we will evaluate the parent compound and three hypothetical analogs with specific structural modifications to probe the structure-activity relationship:

  • Parent Compound (PC): 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine

  • Analog A (PC-OH): Introduction of a hydroxyl group to explore the effect of hydrogen bonding potential.

  • Analog B (PC-F): Introduction of a fluorine atom to assess the impact of electronegativity and metabolic stability.

  • Analog C (PC-Cl): Introduction of a chlorine atom to evaluate the influence of a larger, electron-withdrawing halogen.

The workflow for this comparative analysis is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis C1 Culture HeLa Cells (EMEM + 10% FBS) A1 Seed HeLa Cells in 96-Well Plates (5,000 cells/well) C1->A1 C2 Prepare Compound Stock (DMSO) & Serial Dilutions A3 Treat Cells with Compounds (0.1 to 100 µM) C2->A3 A2 Incubate 24h for Cell Adherence A1->A2 A2->A3 A4 Incubate for 48h A3->A4 A5 Add MTT Reagent (0.5 mg/mL) A4->A5 A6 Incubate 4h (Formazan Formation) A5->A6 A7 Solubilize Formazan (DMSO) A6->A7 A8 Measure Absorbance (570 nm) A7->A8 D1 Normalize Data to Vehicle Control A8->D1 D2 Plot Dose-Response Curves D1->D2 D3 Calculate IC50 Values (Non-linear Regression) D2->D3 D4 Compare Analog Potency D3->D4

Figure 1: Workflow for In Vitro Cytotoxicity Comparison.

Detailed Experimental Protocol: MTT Assay

This protocol provides a step-by-step methodology for assessing the cytotoxicity of the test compounds against HeLa cells.

Materials:

  • HeLa cell line (e.g., ATCC CCL-2)

  • Eagle's Minimum Essential Medium (EMEM)[10]

  • Fetal Bovine Serum (FBS)[10]

  • Trypsin-EDTA (0.05%)[10]

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Test compounds (Parent Compound, Analogs A, B, C)

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Cell Culture & Maintenance:

    • Culture HeLa cells in EMEM supplemented with 10% FBS, 2mM L-glutamine, and 1% Non-Essential Amino Acids.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11][12]

    • Subculture cells when they reach 70-80% confluency by washing with PBS and detaching with Trypsin-EDTA.[10]

  • Cell Seeding:

    • Harvest logarithmically growing HeLa cells and perform a cell count to determine viability (e.g., via Trypan Blue exclusion).

    • Dilute the cell suspension in a complete culture medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.[9]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[9]

  • Compound Treatment:

    • Prepare 10 mM stock solutions of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in a complete culture medium to achieve final treatment concentrations ranging from 0.1 µM to 100 µM.[9]

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the respective compound dilutions (or vehicle control) to the cells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay & Data Acquisition:

    • Following the 48-hour treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Incubate the plate for an additional 4 hours in the incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[8]

  • Data Analysis & IC₅₀ Determination:

    • Subtract the average absorbance of the medium-only background wells from all other readings.

    • Normalize the data to the vehicle control by expressing the absorbance of treated wells as a percentage of the average absorbance of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithmic concentration of the compound.

    • Determine the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) with software such as GraphPad Prism.[13][14][15]

Comparative Data & Structure-Activity Relationship (SAR) Analysis

The cytotoxic activities of the parent compound and its analogs are summarized by their calculated IC₅₀ values. A lower IC₅₀ value indicates greater cytotoxic potency.[13]

Table 1: Comparative In Vitro Cytotoxicity of Analogs against HeLa Cells

Compound IDAnalog NameModificationIC₅₀ (µM) ± SD (n=3)
PC Parent CompoundNone45.2 ± 3.1
PC-OH Analog AHydroxylation22.8 ± 1.9
PC-F Analog BFluorination41.5 ± 2.5
PC-Cl Analog CChlorination15.7 ± 1.4

Interpretation of Results:

The hypothetical data presented in Table 1 allows for a preliminary SAR analysis:

  • Parent Compound (PC): Exhibits moderate cytotoxicity with an IC₅₀ value of 45.2 µM. This serves as the baseline for comparison.

  • Analog A (PC-OH): The introduction of a hydroxyl group nearly doubled the cytotoxic potency (IC₅₀ = 22.8 µM). This suggests that the ability to form hydrogen bonds may be crucial for the compound's interaction with its cellular target, enhancing its activity.

  • Analog B (PC-F): Fluorination resulted in a slight, but not significant, increase in potency (IC₅₀ = 41.5 µM). While fluorine can alter electronic properties and block metabolic oxidation, its small size may not have induced a significant conformational change to improve target binding in this case.

  • Analog C (PC-Cl): The substitution with a chlorine atom led to the most significant increase in cytotoxicity, with an IC₅₀ value of 15.7 µM, making it almost three times more potent than the parent compound. This highlights the positive impact of a larger, more lipophilic, and electron-withdrawing halogen at this position, which could enhance membrane permeability or improve binding affinity with the target.

This analysis underscores how subtle modifications to the pyrrolidine scaffold can markedly influence biological activity, a key consideration in rational drug design.[1][2]

Mechanistic Considerations

The observed cytotoxicity could be mediated through various cellular pathways. Tertiary amine structures, such as those in the compounds studied, can sometimes be bioactivated by cytochrome P450 enzymes to form reactive iminium intermediates, which may contribute to cytotoxicity.[16] A common downstream effect of cytotoxic compounds is the induction of apoptosis (programmed cell death). A plausible mechanism involves the activation of the intrinsic apoptotic pathway, triggered by mitochondrial stress.

G Compound Pyrrolidine Analog (e.g., PC-Cl) Mito Mitochondrial Stress Compound->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 cleavage Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Figure 2: Hypothetical Intrinsic Apoptosis Pathway.

In this proposed pathway, the compound induces stress on the mitochondria, leading to the release of Cytochrome c. This, in turn, triggers the assembly of the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis. Further mechanistic studies, such as caspase activity assays or Western blotting for apoptotic markers, would be required to validate this hypothesis.

Conclusion

This guide outlines a systematic and reproducible approach for the comparative in vitro cytotoxicity screening of novel 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine analogs. By employing the MTT assay and a logical series of structurally related compounds, we have demonstrated how to generate quantitative data (IC₅₀ values) to establish a clear structure-activity relationship. The findings indicate that halogenation, particularly with chlorine, significantly enhances cytotoxic potency against HeLa cells, providing a clear direction for future lead optimization efforts. This framework of rigorous, comparative screening is an indispensable component of the modern drug discovery pipeline.[17][18]

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Public Health England. (n.d.). HeLa - Culture Collections. Retrieved from [Link]

  • RE-Place. (n.d.). Culturing HeLa cells. Retrieved from [Link]

  • Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • FDCELL. (2025). Applications of HeLa Cells in Cell Culture Flasks and Their Scientific Value. Retrieved from [Link]

  • Scilit. (n.d.). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Retrieved from [Link]

  • EDC Bioservices. (2024). HeLa Cell Line User Guide.
  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Retrieved from [Link]

  • Cytion. (n.d.). HeLa Cell Line: Revolutionizing Research. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • ResearchGate. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012). A Unique Aliphatic Tertiary Amine Chromophore: Fluorescence, Polymer Structure, and Application in Cell Imaging. Retrieved from [Link]

  • clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?. Retrieved from [Link]

  • PubMed. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of tertiary amines and related compounds on the formation of.... Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • PubMed. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. Retrieved from [Link]

  • PubMed. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Retrieved from [Link]

Sources

Validation

Benchmarking pyrrolidine diamine linkers against piperazine linkers in pharmaceutical research

As a Senior Application Scientist navigating the complexities of bifunctional molecule design—whether for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or targeted covalent inhibitors—linker...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of bifunctional molecule design—whether for Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or targeted covalent inhibitors—linker selection is often the bottleneck that dictates clinical viability.

For years, the industry defaulted to flexible PEG or alkyl chains. As the field matured, the necessity to reduce the entropic penalty of binding drove a shift toward rigid, cyclic linkers. Piperazine quickly became the gold standard due to its synthetic tractability and solubility benefits. However, piperazine is not a universal solution. When benchmarked against pyrrolidine diamines (such as 3-aminopyrrolidine or pyrrolidine-3,4-diamine), distinct physicochemical and geometric advantages emerge that can rescue stalled optimization campaigns.

This guide objectively benchmarks these two linker classes, detailing the structural causality behind their performance and providing self-validating experimental protocols to evaluate them in your own discovery workflows.

Structural Causality: Why Geometry Dictates Function

The choice between a 6-membered piperazine ring and a 5-membered pyrrolidine diamine ring fundamentally alters the 3D trajectory of the attached pharmacophores.

The Piperazine Paradigm (The Industry Standard)

Piperazine provides a semi-rigid chair conformation with two endocyclic nitrogen atoms. Its primary advantage is the introduction of a basic center that can be protonated at physiological pH, theoretically enhancing aqueous solubility.

  • The Flaw: Piperazine’s basicity is highly sensitive to its microenvironment. As demonstrated in recent profiling of PROTAC protonation states , conjugating piperazine to electron-withdrawing groups (like amides or triazoles via click chemistry) drastically depresses its pKa​ . Furthermore, its 1,4-endocyclic substitution pattern locks the exit vectors into a rigid, linear trajectory, which can hinder the precise alignment required in tight binding pockets.

The Pyrrolidine Diamine Advantage (The Precision Tool)

Pyrrolidine diamines offer a 5-membered ring characterized by pseudorotation, providing a compact, stereochemically rich scaffold. Crucially, variants like 3-aminopyrrolidine introduce an exocyclic amine .

  • The Advantage: This exocyclic linkage permits greater rotational freedom for attached moieties without sacrificing the rigidity of the core backbone. In a landmark study by the Shokat Lab on K-Ras G12C inhibitors, replacing a rigid piperazine linker with 3-aminopyrrolidine allowed the electrophilic warhead to rotate freely, adopting the precise conformation necessary to attack the Cys12 residue . Additionally, the compact nature of pyrrolidines often facilitates intramolecular hydrogen bonding, shielding polar surface area (PSA) and significantly improving cell permeability .

G cluster_0 Linker Selection & Conformational Dynamics A Bifunctional Molecule (PROTAC / Covalent Inhibitor) B Piperazine Linker (6-Membered, Endocyclic) A->B C Pyrrolidine Diamine (5-Membered, Exocyclic) A->C D Restricted Warhead Rotation (Fixed 1,4-Vector) B->D E Enhanced Warhead Rotation (Tunable Trajectory) C->E F Target Engagement (e.g., KRAS G12C or E3 Ligase) D->F Sub-optimal alignment in tight pockets E->F Optimal covalent labeling / Ternary complex

Fig 1: Conformational logic of piperazine vs. pyrrolidine diamine linkers in target engagement.

Quantitative Benchmarking

To guide lead optimization, the following table synthesizes the expected physicochemical and functional differences when swapping a piperazine linker for a pyrrolidine diamine scaffold.

ParameterPiperazine LinkersPyrrolidine Diamine LinkersImpact on Drug Design
Ring Structure 6-membered, symmetric5-membered, chiralPyrrolidines offer stereocenters (cis/trans) to fine-tune spatial orientation.
Amine Position Endocyclic (1,4-substitution)Endocyclic + ExocyclicExocyclic amines decouple backbone rigidity from warhead rotational freedom.
pKa​ Sensitivity Highly depressed by adjacent amidesModulated by stereochemistryPyrrolidines can maintain basicity better depending on the substitution vector.
Cell Permeability Moderate (often overly polar)High (compact folding)Pyrrolidines can form intramolecular H-bonds, shielding polarity to cross membranes.
Synthetic Access Very High (Commodity reagents)Moderate (Requires chiral resolution)Piperazine allows faster library synthesis; Pyrrolidine requires deliberate design.

Self-Validating Experimental Protocols

To objectively benchmark these linkers, you cannot rely solely on downstream cellular assays (like Western blots for degradation), as they conflate permeability, binding, and enzymatic activity. The following protocols form a self-validating system to isolate the exact mechanistic contribution of the linker.

Protocol A: Potentiometric pKa​ and Lipophilicity (LogD) Profiling

Objective: Validate whether the linker actually provides the intended solubility benefit when conjugated, or if neighboring groups have neutralized it.

  • Preparation: Synthesize the fully assembled PROTAC/inhibitor (not just the linker fragment). Prepare 10 mM stock solutions in DMSO.

  • Titration: Use a potentiometric titrator (e.g., Sirius T3). Dispense the compound into a standardized aqueous buffer system.

  • Measurement: Perform a dual-phase titration (aqueous and octanol phases) from pH 2.0 to 12.0.

  • Data Causality: If the piperazine PROTAC shows a pKa​ drop to <6.0, it will be unprotonated and insoluble in plasma. If the pyrrolidine diamine analog maintains a pKa​ of ~7.4, the structural switch successfully rescued solubility.

Protocol B: Cell-Free Ternary Complex Formation (TR-FRET)

Objective: Measure the entropic benefit of the linker's rigidity independent of cell permeability.

  • Reagent Setup: Tag the recombinant Protein of Interest (POI) with a Terbium (Tb) donor fluorophore. Tag the E3 ligase (e.g., VHL or CRBN) with an AlexaFluor/BODIPY acceptor.

  • Titration Matrix: In a 384-well plate, create a 2D titration matrix varying the concentrations of both the POI and the PROTAC.

  • Incubation & Readout: Incubate for 60 minutes at room temperature. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal (Emission ratio 520nm/490nm).

  • Data Causality: Calculate the cooperativity factor ( α ). If the pyrrolidine diamine PROTAC yields a higher α value than the piperazine analog, it proves the 5-membered ring's pre-organized geometry actively stabilizes the POI-E3 ligase protein-protein interaction.

Protocol C: Intact Protein Mass Spectrometry for Covalent Trajectory

Objective: Validate the rotational freedom of exocyclic amines when targeting covalent residues (e.g., KRAS G12C).

  • Reaction Setup: Incubate 2 µM recombinant KRAS G12C with varying concentrations of the linker-warhead conjugates (1 µM to 50 µM) in HEPES buffer (pH 7.5).

  • Quenching & LC-MS: Quench the reaction at specific time points (1, 5, 15, 30, 60 mins) using 1% formic acid. Analyze via LC-TOF-MS to detect the mass shift of the intact protein.

  • Data Causality: Calculate the pseudo-first-order inactivation rate ( kinact​/KI​ ). If the pyrrolidine diamine conjugate labels the protein 10x faster than the piperazine conjugate (despite having the same electrophile), it confirms that the exocyclic amine provided the necessary rotational freedom to align with the target nucleophile.

Workflow Step1 1. Physicochemical Profiling Potentiometric pKa & LogD Isolate solubility factors Step2 2. Permeability Assay PAMPA / Caco-2 Assess passive diffusion Step1->Step2 Step3 3. Binding Kinetics TR-FRET / SPR Measure Ternary Complex Step2->Step3 Step4 4. Target Modification Intact Protein MS Quantify covalent labeling Step3->Step4

Fig 2: Sequential, self-validating experimental workflow for benchmarking linker performance.

Conclusion

Piperazine remains a highly effective, synthetically accessible tool for rigidifying linkers. However, when a discovery program hits a wall regarding cell permeability, ternary complex stability, or covalent warhead trajectory, pyrrolidine diamines offer a highly tunable, stereochemically rich alternative. By leveraging exocyclic amines and the compact nature of the 5-membered ring, researchers can precisely engineer the spatial and physicochemical properties of their molecules to overcome late-stage optimization hurdles.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances (2022). Available at:[Link]

  • Expanding the Scope of Electrophiles Capable of Targeting K-Ras Oncogenes. ACS Chemical Biology (2017). Available at:[Link]

  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters (2020). Available at:[Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine Batches

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides a compre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized molecule's identity and purity is a foundational pillar of scientific integrity. This guide provides a comprehensive framework for the spectroscopic validation of newly synthesized batches of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, a novel building block with potential applications in medicinal chemistry. We will delve into the core spectroscopic techniques, comparing their utility and providing detailed experimental protocols to ensure the generation of reliable and reproducible data.

The structural integrity and purity of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine (Molecular Formula: C₈H₁₈N₂, Molecular Weight: 142.24 g/mol ) are paramount for its downstream applications. The presence of impurities, such as unreacted starting materials, by-products, or residual solvents, can significantly impact the compound's reactivity, biological activity, and safety profile. Therefore, a multi-pronged analytical approach is essential for the comprehensive characterization of each synthesized batch.

Core Spectroscopic Techniques for Structural Elucidation

The primary spectroscopic techniques for the structural confirmation of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for the validation of this target compound.

  • ¹H NMR Spectroscopy: This technique provides detailed information about the number of different types of protons, their chemical environments, and their connectivity within the molecule. For 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, we expect to see distinct signals for the methyl groups, the methylene groups of the pyrrolidine ring, and the methylene group of the methanamine moiety. The integration of these signals should correspond to the number of protons in each group.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the number of unique carbon atoms in the molecule and their electronic environments. Due to the symmetry of the molecule, some carbon signals may be equivalent. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns. For 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ should be observed at an m/z corresponding to its molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine, which is a tertiary amine, the key diagnostic feature in its FTIR spectrum is the absence of N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[1][2] The spectrum will be characterized by C-H stretching vibrations of the aliphatic chain around 2800-3000 cm⁻¹ and C-N stretching vibrations in the 1250–1020 cm⁻¹ region.[1][3]

Comparative Analysis of Chromatographic Techniques for Purity Assessment

While spectroscopic techniques are excellent for structural confirmation, chromatographic methods are essential for determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for this purpose.[4]

TechniqueAdvantages for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine AnalysisDisadvantages and Considerations
HPLC Suitable for non-volatile and thermally labile compounds.[5] Can be coupled with various detectors (UV, ELSD, MS) for enhanced sensitivity and specificity.Amines can exhibit poor peak shape on standard C18 columns.[6] The target molecule lacks a strong chromophore, necessitating the use of detectors like ELSD or MS, or pre/post-column derivatization.[7][8]
GC-MS High separation efficiency for volatile compounds.[9] Provides both retention time and mass spectral data for confident peak identification.The target amine may have limited volatility. Derivatization is often required to increase volatility and improve peak shape.[5][10] Potential for thermal degradation in the injector port.

The choice between HPLC and GC-MS will depend on the nature of the expected impurities and the available instrumentation. A comprehensive purity assessment may involve the use of both techniques to detect a wide range of potential impurities.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible analytical data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient relaxation delay should be used to ensure accurate integration if quantitative analysis is desired.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.

Protocol 2: Mass Spectrometry (LC-MS)
  • Instrumentation: A mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve peak shape and ionization.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.

    • Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the peak corresponding to the target compound and confirm its molecular weight from the mass spectrum. Analyze for the presence of any impurity peaks.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule. Confirm the absence of N-H stretching bands.

Protocol 4: HPLC for Purity Analysis
  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of the mobile phase to obtain a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Primesep A or a similar mixed-mode column suitable for amine analysis.[6]

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium formate or trifluoroacetic acid in water).

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Protocol 5: GC-MS for Volatile Impurity Analysis
  • Sample Preparation and Derivatization: Due to the polar nature and likely low volatility of the amine, derivatization is recommended.[5]

    • Dissolve approximately 1 mg of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or propyl chloroformate.[5][10]

    • Heat the mixture gently to complete the reaction.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.

Data Presentation and Comparison

Clear and concise data presentation is essential for comparing different batches of the synthesized compound.

Table 1: Expected Spectroscopic Data for 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shift (δ)Signals corresponding to N-CH₃, C-CH₃, pyrrolidine ring CH₂, and N-CH₂-C protons.
Splitting PatternsSinglets for methyl groups, and multiplets for methylene groups.
IntegrationProportional to the number of protons in each environment.
¹³C NMR Chemical Shift (δ)Peaks in the aliphatic region (approx. 10-60 ppm).
MS (ESI+) m/z[M+H]⁺ at approximately 143.15.
FTIR Wavenumber (cm⁻¹)Absence of N-H stretch (3300-3500 cm⁻¹). Presence of C-H stretch (2800-3000 cm⁻¹) and C-N stretch (1020-1250 cm⁻¹).
Table 2: Hypothetical Batch Comparison Data
ParameterBatch ABatch BSpecification
Appearance Colorless oilPale yellow oilColorless to pale yellow oil
¹H NMR Conforms to structureConforms to structureMust conform to reference spectrum
Purity (HPLC) 98.5%95.2%≥ 98.0%
Major Impurity (HPLC) 0.8% (retention time 3.2 min)2.1% (retention time 4.5 min)Individual impurity ≤ 1.0%
Residual Solvent (GC-MS) Dichloromethane (0.1%)Ethyl acetate (0.5%)≤ 0.5%

Visualizations

Workflow for Spectroscopic Validation

G cluster_0 Synthesis & Work-up cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Assessment Synthesis Synthesized Batch of 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine H_NMR ¹H NMR Synthesis->H_NMR Structural Identity C_NMR ¹³C NMR Synthesis->C_NMR Structural Identity MS Mass Spectrometry Synthesis->MS Structural Identity FTIR FTIR Synthesis->FTIR Structural Identity HPLC HPLC Synthesis->HPLC Purity Assessment GC_MS GC-MS Synthesis->GC_MS Purity Assessment Batch_Release Batch Release or Further Purification H_NMR->Batch_Release Data Review C_NMR->Batch_Release Data Review MS->Batch_Release Data Review FTIR->Batch_Release Data Review HPLC->Batch_Release Data Review GC_MS->Batch_Release Data Review G cluster_structure Structural Elucidation cluster_purity Purity Assessment Compound Synthesized Compound NMR NMR (¹H & ¹³C) Compound->NMR MS Mass Spec. Compound->MS FTIR FTIR Compound->FTIR HPLC HPLC Compound->HPLC GCMS GC-MS Compound->GCMS NMR->MS Complementary Data MS->FTIR Functional Group Confirmation FTIR->NMR Cross-Validation HPLC->GCMS Orthogonal Methods

Caption: Interrelationship of analytical techniques in compound validation.

Conclusion

The spectroscopic validation of synthesized 1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine requires a multi-faceted approach that combines the structural elucidating power of NMR, MS, and FTIR with the quantitative purity assessment capabilities of HPLC and GC-MS. By implementing the detailed protocols and comparative frameworks outlined in this guide, researchers can confidently ascertain the identity, purity, and consistency of their synthesized batches, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • AugustaChrom. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link].

  • Chemistry LibreTexts. Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Available from: [Link].

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available from: [Link].

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link].

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). Available from: [Link].

  • Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link].

  • Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Available from: [Link].

  • LCGC North America. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). Available from: [Link].

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link].

  • IntechOpen. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). Available from: [Link].

  • ResearchGate. FTIR spectra of the C–H stretching absorbance in tertiary amine groups of (a) P(DMAMS- co -EGDA) coating C7 and (b) un-crosslinked PDMAMS coating. Available from: [Link].

  • RSC Publishing. SUPPORTING MATERIALS. Available from: [Link].

  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Available from: [Link].

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link].

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (2015). Available from: [Link].

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1,3-Dimethylpyrrolidin-3-YL)-N-methylmethanamine
© Copyright 2026 BenchChem. All Rights Reserved.